Tuvusertib
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Propiedades
IUPAC Name |
2-amino-6-fluoro-N-[5-fluoro-4-(3-methylimidazol-4-yl)pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N8O/c1-25-7-21-5-11(25)12-9(18)3-20-4-10(12)23-16(27)13-14(19)24-26-6-8(17)2-22-15(13)26/h2-7H,1H3,(H2,19,24)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQPCTBFIPVIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=C(C=NC=C2NC(=O)C3=C4N=CC(=CN4N=C3N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tuvusertib's Core Mechanism of Action in DNA Repair: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (also known as M1774) is a potent and selective, orally administered small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity.[1][3] In cancer cells, which often exhibit high levels of replication stress and defects in other DDR pathways (such as ATM), there is a heightened reliance on the ATR-mediated checkpoint for survival.[4][5] By targeting this dependency, this compound represents a promising therapeutic strategy, both as a monotherapy and in combination with DNA-damaging agents, to induce synthetic lethality in tumor cells.[3][4] This technical guide provides a detailed overview of this compound's mechanism of action in DNA repair, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: Inhibition of the ATR Signaling Pathway
The primary function of ATR is to detect and respond to single-stranded DNA (ssDNA), a common intermediate during replication stress or following DNA damage.[1][5] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (CHK1).[1] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[4] ATR signaling also plays a crucial role in stabilizing stalled replication forks, preventing their collapse into double-strand breaks, and promoting DNA repair processes.[4]
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ATR.[2][5] This inhibition prevents the phosphorylation of CHK1 and other downstream targets, effectively abrogating the ATR-mediated DNA damage response.[4][6] The consequences of this inhibition in cancer cells are profound:
-
Abrogation of Cell Cycle Checkpoints: Without functional ATR signaling, cancer cells with ongoing DNA damage are unable to arrest the cell cycle. This leads to premature entry into mitosis with unrepaired DNA, a catastrophic event that triggers mitotic catastrophe and ultimately, apoptosis.[4]
-
Replication Fork Collapse and Genomic Instability: this compound's inhibition of ATR leads to the destabilization of stalled replication forks. These forks can collapse, generating double-strand breaks and leading to widespread genomic instability and cell death.[4][7]
-
Synthetic Lethality: In tumors with pre-existing defects in other DNA repair pathways (e.g., mutations in ATM, BRCA1/2, ARID1A, ATRX, or DAXX), the inhibition of ATR becomes synthetically lethal.[1][3] These cancer cells are solely reliant on ATR for survival, and its inhibition leaves them unable to cope with endogenous or exogenous DNA damage.[1][3]
Quantitative Data
The potency and efficacy of this compound have been characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound and Other ATR Inhibitors
| Compound | Cell Line | IC50 (µmol/L) |
| This compound (M1774) | H146 (SCLC) | Data not explicitly provided in search results, but described as having nanomolar concentrations[4][8] |
| H82 (SCLC) | Data not explicitly provided in search results, but described as having nanomolar concentrations[4][8] | |
| DMS114 (SCLC) | Data not explicitly provided in search results, but described as having nanomolar concentrations[4][8] | |
| Ceralasertib | H146, H82, DMS114 | This compound showed greater activity[4][8] |
| Berzosertib | H146, H82, DMS114 | This compound showed greater activity[4][8] |
| Gartisertib | H146, H82, DMS114 | This compound showed less potency[4][8] |
| Elimusertib | H146, H82, DMS114 | This compound showed less potency[4][8] |
SCLC: Small Cell Lung Cancer
Table 2: this compound Kinase Inhibitory Activity
| Parameter | Value |
| IC50 (Km ATP) | 24 nM[9] |
| IC50 (10 µM ATP) | 4.7 µM[9] |
| IC50 (1 mM ATP) | >100 µM[9] |
Table 3: Clinical Pharmacodynamics of this compound
| Parameter | Finding |
| Target Engagement | >80% γ-H2AX inhibition observed at doses of ≥130 mg[1][10] |
| Recommended Dose for Expansion (RDE) | 180 mg once daily, 2 weeks on/1 week off[1][11] |
| Time to Peak Plasma Concentration | 0.5 to 3.5 hours[1][11] |
| Mean Elimination Half-life | 1.2 to 5.6 hours[1][11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound's mechanism of action and its investigation, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits ATR kinase, preventing CHK1 phosphorylation and abrogating the DNA damage response.
Caption: A typical in vitro workflow to evaluate this compound's synergistic effects with DNA damaging agents.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is used to determine the cytotoxic or cytostatic effects of this compound, alone or in combination with other agents, by quantifying ATP, an indicator of metabolically active cells.[4][12][13]
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well or 384-well white, flat-bottom plates at a density of 2,000 cells/well.[4] Allow cells to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound and/or a DNA damaging agent at various concentrations. Include vehicle-only treated wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[4]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[12]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot dose-response curves to calculate IC50 values using appropriate software (e.g., GraphPad Prism).[4] For combination studies, the Combination Index (CI) can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4]
Western Blotting for DNA Damage Response Proteins
This technique is used to detect changes in the expression and phosphorylation status of key DDR proteins, such as p-CHK1 (a direct downstream target of ATR) and γH2AX (a marker of DNA double-strand breaks), following this compound treatment.[4][14][15]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and/or a DNA damaging agent for the desired time points (e.g., 3 to 24 hours).[4]
-
For analysis of checkpoint inhibition, pre-treat with this compound for 1 hour before adding a DNA damaging agent for an additional 3 hours.[4]
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-CHK1, CHK1, γH2AX, Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH, or total protein levels).[15]
Flow Cytometry for Cell Cycle Analysis and DNA Synthesis (EdU Incorporation)
This method is used to assess the impact of this compound on cell cycle progression and DNA synthesis, particularly in the context of DNA damage.[4]
Methodology:
-
Cell Treatment: Treat cells with this compound and/or a DNA damaging agent for a specified duration (e.g., 24 hours).[4]
-
EdU Labeling: Pulse-label the cells with 10 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 30 minutes before harvesting.[4]
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells with PBS.
-
Fix the cells with a formaldehyde-based fixative.
-
Permeabilize the cells to allow for antibody and dye entry.
-
-
Click-iT Reaction: Perform the Click-iT reaction to conjugate a fluorescent azide (B81097) (e.g., Alexa Fluor 647) to the incorporated EdU, according to the manufacturer's protocol.[4]
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as DAPI or Propidium Iodide (PI).[4]
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for both the EdU signal (DNA synthesis) and the total DNA content (cell cycle phase).
-
Data Analysis: Use flow cytometry analysis software (e.g., FlowJo) to gate the cell populations and quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the intensity of EdU incorporation within the S-phase population.[4]
Conclusion
This compound is a potent ATR inhibitor that targets a key vulnerability in cancer cells by disrupting the DNA damage response. Its mechanism of action, centered on the abrogation of cell cycle checkpoints and the induction of genomic instability, provides a strong rationale for its clinical development as both a monotherapy in tumors with specific DDR deficiencies and in combination with a broad range of DNA-damaging agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other DDR inhibitors, facilitating further research and drug development in this critical area of oncology.
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR Targeting [merckgrouponcology.com]
- 6. The Novel ATR Inhibitor M1774 Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Data from The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Integrated Population Pharmacokinetic, Pharmacodynamic, and Safety Analyses to Inform Dosage Selection in the Clinical Development of the ATR Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Item - Western blotting and DNA damage response analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 16. nacalai.com [nacalai.com]
Discovery and development of Tuvusertib
An In-depth Technical Guide to the Discovery and Development of Tuvusertib
Introduction
This compound (also known as M1774) is an investigational, orally administered, potent, and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) network, a complex signaling pathway that maintains genomic integrity.[1] In many cancer cells, which are characterized by high levels of replication stress and often have defects in other DDR pathways, there is a heightened dependence on ATR for survival.[2][3] By inhibiting ATR, this compound aims to exploit this vulnerability, leading to the accumulation of DNA damage and ultimately, cancer cell death.[4][5] This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound.
Mechanism of Action
This compound selectively inhibits the kinase activity of ATR.[4] ATR is activated in response to single-stranded DNA (ssDNA), which forms as a result of replication stress.[1] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[4][6] This initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[6][7]
By inhibiting ATR, this compound prevents the phosphorylation of CHK1 and disrupts this entire signaling pathway.[4][6] This leads to an inability to arrest the cell cycle in the presence of DNA damage, causing cells to proceed into mitosis with unrepaired DNA. This ultimately results in genomic instability and apoptotic cell death.[4][7]
Preclinical Development
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with underlying defects in DNA damage repair pathways.[8][9] In small cell lung cancer (SCLC) cell lines, this compound showed greater activity than other ATR inhibitors like ceralasertib and berzosertib.[7][10]
| Cell Line | Cancer Type | This compound IC50 (µM) |
| H146 | Small Cell Lung Cancer | Not explicitly stated, but demonstrated nanomolar efficacy[7][10] |
| H82 | Small Cell Lung Cancer | Not explicitly stated, but demonstrated nanomolar efficacy[7][10] |
| DMS114 | Small Cell Lung Cancer | Not explicitly stated, but demonstrated nanomolar efficacy[7][10] |
| Table 1: In Vitro Anti-proliferative Activity of this compound in SCLC Cell Lines. |
Synergistic Combinations
Preclinical studies have shown that this compound acts synergistically with a broad range of DNA-damaging agents.[6][7] This includes topoisomerase I (TOP1) inhibitors (e.g., irinotecan), PARP inhibitors (e.g., niraparib), and platinum-based chemotherapy.[1][7] The combination of this compound with these agents enhances cancer cell death by preventing the repair of drug-induced DNA damage.[6][7]
In Vivo Efficacy
In xenograft models, this compound has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other agents.[1][9] Notably, it has shown efficacy in models of non-small cell lung cancer with ATM mutations and gastric cancer with ARID1A mutations.[1][9] Combination with the PARP inhibitor niraparib (B1663559) also showed anti-tumor activity in BRCA-mutant high-grade serous ovarian cancer models.[1] In an H82 SCLC xenograft model, the combination of this compound with irinotecan (B1672180) led to enhanced tumor suppression and improved progression-free survival compared to irinotecan alone.[7]
Clinical Development
The primary clinical evaluation of this compound has been through the first-in-human Phase 1 trial, NCT04170153 (DDRiver Solid Tumors 301).[1][11] This study aimed to evaluate the safety, tolerability, maximum tolerated dose (MTD), recommended dose for expansion (RDE), pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors.[1][12]
Clinical Trial Design and Workflow
Pharmacokinetics
This compound is orally administered and rapidly absorbed.[1] The median time to peak plasma concentration (Tmax) ranges from approximately 0.5 to 3.5 hours.[1][12] The mean elimination half-life (t1/2) is between 1.2 and 5.6 hours.[1][12]
| Parameter | Value |
| Median Tmax | 0.5 - 3.5 hours[1][12] |
| Mean t1/2 | 1.2 - 5.6 hours[1][12] |
| Table 2: Pharmacokinetic Parameters of this compound in Humans. |
Safety and Tolerability
In the Phase 1 study, this compound was generally well-tolerated with a manageable safety profile.[1][12] The most common grade ≥3 treatment-emergent adverse events were anemia (36%), neutropenia (7%), and lymphopenia (7%).[3][12] Dose-limiting toxicities were primarily hematological, with anemia being the most frequent.[1][3] The recommended dose for expansion (RDE) was established as 180 mg once daily (QD) on a 2 weeks on/1 week off schedule, which was better tolerated than continuous dosing.[1][12]
Pharmacodynamics and Target Engagement
Pharmacodynamic analyses demonstrated exposure-related target engagement.[1] Inhibition of γ-H2AX, a proximal biomarker of ATR inhibition, was observed, with greater than 80% inhibition at doses of 130 mg and above.[1][13] At the RDE of 180 mg QD, the average steady-state plasma concentration was approximately 30-fold higher than the in vitro pCHK1 IC90 value, supporting the once-daily dosing regimen.[1]
Preliminary Efficacy
Preliminary signs of clinical activity were observed in the Phase 1 trial.[1] One patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer achieved an unconfirmed partial response.[1][3] Additionally, 27% of patients had stable disease.[1] Molecular responses, assessed by circulating tumor DNA, were observed and were more frequent in patients receiving biologically active doses of ≥130 mg.[14]
Experimental Protocols
Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[10] Cancer cell lines (e.g., H146, H82, DMS114) were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours.[10] After the incubation period, the CellTiter-Glo reagent was added to each well, and luminescence was measured using a plate reader. The IC50 values were then calculated from the resulting dose-response curves.[10]
Western Blotting
To assess the inhibition of the ATR-CHK1 pathway, cells were treated with this compound with or without a DNA-damaging agent.[7] Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were then immunoblotted with primary antibodies against key proteins in the pathway, such as phospho-ATR, phospho-CHK1, and γH2AX.[7] Following incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.[7]
Flow Cytometry for Cell Cycle Analysis
Cells were treated with this compound and/or a DNA-damaging agent for a specified period.[7] To analyze DNA synthesis, cells were pulse-labeled with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[7] After harvesting, the cells were fixed, permeabilized, and stained with a fluorescent dye that reacts with EdU, along with a DNA content stain like DAPI.[7] The fluorescence was then measured by flow cytometry to determine the percentage of cells in different phases of the cell cycle.[7]
Pharmacokinetic Analysis by LC-MS/MS
Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][15] Plasma samples were subjected to protein precipitation, followed by chromatographic separation on a reverse-phase column.[10][16] The eluent was then introduced into a tandem mass spectrometer for detection and quantification of this compound.[10][16]
Future Directions
This compound is currently being investigated in multiple clinical trials, both as a monotherapy in biomarker-selected populations and in combination with other anticancer agents, including PARP inhibitors, immune checkpoint inhibitors, and other DDR inhibitors.[7][11][17] Ongoing studies are exploring its potential in various cancer types, including non-small cell lung cancer, ovarian cancer, prostate cancer, and urothelial cancer.[11][18][19] The promising preclinical and early clinical data suggest that this compound holds significant potential as a novel therapeutic option for a range of malignancies.
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR Targeting [merckgrouponcology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. This compound | C16H12F2N8O | CID 90199447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated Population Pharmacokinetic, Pharmacodynamic, and Safety Analyses to Inform Dosage Selection in the Clinical Development of the ATR Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of this compound (M1774) in Human Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. Facebook [cancer.gov]
- 18. This compound for Refractory Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
Tuvusertib: A Deep Dive into its Cellular Targets and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (also known as M1774) is a potent, selective, and orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3][4] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity.[1][5][6] In response to DNA damage, particularly single-stranded DNA (ssDNA) breaks and replication stress, ATR is activated and phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][5]
Cancer cells, characterized by rapid proliferation and often defective DDR pathways (e.g., loss of ATM-p53 signaling), exhibit high levels of intrinsic replication stress and become heavily reliant on the ATR pathway for survival.[1][5] By inhibiting ATR, this compound exploits this dependency, leading to the accumulation of unrepaired DNA damage, genomic instability, and ultimately, cancer cell death—a concept known as synthetic lethality.[1] This technical guide provides a comprehensive overview of this compound's cellular targets, downstream effects, and the experimental methodologies used to elucidate its mechanism of action.
Core Mechanism of Action: ATR Inhibition
This compound's primary cellular target is the serine/threonine-protein kinase ATR. It selectively binds to and inhibits the kinase activity of ATR, preventing the phosphorylation of its downstream effectors.[7] This targeted inhibition disrupts the ATR-mediated signaling cascade that is crucial for resolving replication stress and repairing damaged DNA.[1][7]
This compound's Direct Cellular Target
| Target | Description | Selectivity |
| ATR (Ataxia Telangiectasia and Rad3-related) Kinase | A key sensor of single-stranded DNA and replication stress, initiating a signaling cascade to manage DNA damage. | Potent and selective inhibitor. |
Downstream Cellular and Molecular Effects
The inhibition of ATR by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor activity.
Abrogation of the ATR-CHK1 Signaling Pathway
The most immediate and well-characterized downstream effect of this compound is the blockade of the ATR-Checkpoint Kinase 1 (CHK1) signaling axis.[1][8][9][10] In response to DNA damage, ATR phosphorylates and activates CHK1.[1] Activated CHK1 then targets several substrates to enforce cell cycle checkpoints, primarily at the S and G2/M phases. This compound treatment effectively prevents this activation, leading to unscheduled cell cycle progression despite the presence of DNA damage.[8][9]
Induction of DNA Damage and Genomic Instability
By disabling the DNA damage checkpoint, this compound allows cells with damaged DNA to proceed through the cell cycle.[1][8] This premature mitotic entry with unrepaired DNA leads to the accumulation of further DNA damage, evidenced by increased levels of γH2AX, a marker of DNA double-strand breaks.[1][8][11] The resulting genomic instability ultimately triggers apoptotic cell death, as indicated by the cleavage of caspase-3 and PARP.[8][11]
Modulation of Cell Cycle and Replication Proteins
Quantitative proteomics studies have revealed that this compound, particularly in combination with DNA-damaging agents, forces the expression of proteins that promote replication and G2/M progression, such as CDC45, PLK1, and Cyclin B1.[8][9][12] This leads to unscheduled replication and mitotic catastrophe. Furthermore, an enrichment of fork protection complex proteins like TIMELESS and TIPIN has been observed, suggesting a complex cellular response to ATR inhibition.[8][9][12]
Signaling Pathway Diagram
Caption: this compound inhibits ATR, blocking CHK1 activation and leading to genomic instability.
Quantitative Data
This compound has demonstrated potent activity in both preclinical and clinical settings. The following tables summarize key quantitative data.
In Vitro Potency
| Cell Line | Assay Type | IC50 (µM) | Reference |
| H146 (SCLC) | Cell Viability | ~0.1 | [8] |
| H82 (SCLC) | Cell Viability | ~0.1 | [8] |
| DMS114 (SCLC) | Cell Viability | ~0.2 | [8] |
Note: this compound showed greater activity than ceralasertib and berzosertib, but less potency than gartisertib and elimusertib in these cell lines.[8][9][12][13]
Biochemical Activity
| Parameter | Value |
| Ki | < 1 µM |
Clinical Pharmacokinetics (Monotherapy)
| Parameter | Value Range | Dosing |
| Median Tmax (Time to Peak Plasma Concentration) | 0.5 - 3.5 hours | Ascending doses |
| Mean Elimination Half-life | 1.2 - 5.6 hours | Ascending doses |
| Recommended Dose for Expansion (RDE) | 180 mg QD (2 weeks on/1 week off) | Monotherapy |
Data from a first-in-human study in patients with advanced solid tumors.[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of ATR downstream targets, such as CHK1, and markers of DNA damage and apoptosis.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., H146) are cultured to 70-80% confluency. Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by co-incubation with a DNA-damaging agent (e.g., 100 nM Camptothecin) for an additional 3 hours to induce replication stress.[13]
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated overnight with primary antibodies against p-CHK1 (Ser345), total CHK1, γH2AX, cleaved PARP, and a loading control (e.g., β-actin).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound as a single agent or in combination with other drugs.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound, a DNA-damaging agent, or a combination of both for 72 hours.[8]
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. IC50 values are calculated by fitting the dose-response data to a non-linear regression model. For combination studies, Combination Index (CI) values are calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
Experimental Workflow Diagram
Caption: A typical workflow for the in vitro characterization of this compound's activity.
Therapeutic Potential and Future Directions
This compound has shown promise as both a monotherapy and in combination with other anti-cancer agents.[1] Its ability to potentiate the effects of DNA-damaging agents like PARP inhibitors (e.g., Niraparib), topoisomerase inhibitors, and platinum-based chemotherapy provides a strong rationale for combination therapies.[1][8][14] Clinical trials are actively exploring this compound in various solid tumors, including ovarian, endometrial, and urothelial cancers, often in patient populations with specific biomarker profiles such as mutations in DDR genes (e.g., ARID1A, ATRX).[1][15][16][17]
Future research will likely focus on refining patient selection strategies through the identification of predictive biomarkers, exploring novel combination therapies, and understanding potential mechanisms of resistance. The development of this compound represents a significant advancement in the targeted therapy of cancers with inherent replication stress and DDR deficiencies.
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ATR Targeting [merckgrouponcology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-target… [ouci.dntb.gov.ua]
- 10. The Novel ATR Inhibitor M1774 Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Collection - Data from The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Facebook [cancer.gov]
- 17. academic.oup.com [academic.oup.com]
Tuvusertib's In Vitro Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (formerly M1774) is a potent and selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3][4] In response to DNA damage and replication stress, ATR activates downstream signaling pathways, most notably involving the phosphorylation of checkpoint kinase 1 (CHK1), to induce cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][5][6] By inhibiting ATR, this compound disrupts these crucial cellular processes, leading to the accumulation of DNA damage and ultimately, tumor cell death.[3] This technical guide provides an in-depth overview of the in vitro effects of this compound on the cell cycle, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Abrogation of Cell Cycle Checkpoints
This compound's primary mechanism of action in modulating the cell cycle is through the inhibition of the ATR-CHK1 signaling pathway.[1][7] This pathway is particularly vital for the S-phase and G2/M checkpoints, which are activated in response to DNA replication stress.[2][5] In cancer cells, which often exhibit high levels of intrinsic replication stress, the reliance on the ATR-mediated checkpoint is heightened for survival.[5]
This compound efficiently blocks the activation of the ATR-CHK1 checkpoint pathway that is often induced by replication stress from DNA-damaging agents (DDAs).[1][8] This inhibition prevents the transient cell-cycle arrest at the S–G2 checkpoint, leading to unhindered cell-cycle progression despite the presence of significant DNA damage.[5][6] This forced continuation of the cell cycle with unrepaired DNA results in increased genomic instability and ultimately leads to cancer cell death, a concept known as synthetic lethality.[1][5]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from in vitro studies on this compound, focusing on its potency in inhibiting cell viability and its impact on cell cycle phase distribution and protein expression.
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| H146 | Small Cell Lung Cancer | 0.05 - 0.1 | [1] |
| H82 | Small Cell Lung Cancer | 0.05 - 0.1 | [1] |
| DMS114 | Small Cell Lung Cancer | 0.1 - 0.2 | [1] |
| Treatment (H146 Cells) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (DMSO) | 55 | 35 | 10 | [1] |
| SN-38 (100 nmol/L) | 40 | 50 | 10 | [1] |
| This compound (40 nmol/L) | 50 | 40 | 10 | [1] |
| This compound + SN-38 | 20 | 60 | 20 | [1] |
| Protein | Treatment (H146 Cells) | Fold Change vs. Control | Reference |
| CDC45 | This compound + SN-38 | Increased | [1] |
| PLK1 | This compound + SN-38 | Increased | [1] |
| CCNB1 (Cyclin B1) | This compound + SN-38 | Increased | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in studying this compound's effect on the cell cycle, the following diagrams have been generated using Graphviz (DOT language).
Caption: ATR-CHK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro analysis of this compound's effect on the cell cycle.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as the small cell lung cancer lines H146, H82, and DMS114, are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 20-500 nmol/L), a DNA damaging agent (e.g., SN-38 at 100 nmol/L), or a combination of both. A vehicle control (e.g., DMSO) is run in parallel. The treatment duration is typically 24 to 72 hours, depending on the assay.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Harvesting: After treatment, adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.
-
Fixation: Cells are washed with cold PBS and then fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice.
-
Staining:
-
The fixed cells are centrifuged, and the ethanol is removed.
-
The cell pellet is washed with PBS.
-
The cells are resuspended in a staining solution containing propidium (B1200493) iodide (PI; a fluorescent DNA intercalator) and RNase A (to degrade RNA and ensure PI only binds to DNA).
-
The cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blotting for Cell Cycle Proteins
This protocol is used to detect and quantify changes in the expression levels of specific cell cycle-related proteins.
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-CDC45, anti-PLK1, anti-Cyclin B1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager. The band intensities can be quantified using image analysis software.
Conclusion
In vitro studies demonstrate that this compound is a potent ATR inhibitor that effectively abrogates the S and G2/M cell cycle checkpoints, particularly in the presence of DNA damage. This leads to unscheduled DNA replication, increased genomic instability, and ultimately, cancer cell death. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the cellular and molecular effects of this compound and other ATR inhibitors on cell cycle regulation. The visualization of the ATR-CHK1 signaling pathway and experimental workflows further aids in understanding the mechanism of action and the experimental design for evaluating such targeted therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Tuvusertib's Role in Synthetic Lethality with ATM Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is viable, has become a cornerstone of precision oncology. A prominent example of this strategy is the targeting of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cancers harboring a deficiency in the Ataxia Telangiectasia Mutated (ATM) gene. Tuvusertib (M1774), a potent and selective oral ATR inhibitor, is at the forefront of exploiting this vulnerability. This technical guide provides an in-depth exploration of the core mechanism of synthetic lethality between this compound and ATM deficiency, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
The Core Mechanism: Exploiting DNA Damage Response Dependency
Normal cells possess a robust and redundant network of DNA Damage Response (DDR) pathways to maintain genomic integrity. ATM and ATR are two critical kinases that orchestrate this response. ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to single-strand DNA (ssDNA) and replication stress[1].
In ATM-deficient tumors, the primary pathway for responding to DSBs is compromised. Consequently, these cancer cells become heavily reliant on the ATR signaling pathway to repair DNA damage and resolve replication stress, a common feature of cancer cells due to oncogene-induced replication pressure. This dependency creates a critical vulnerability.
This compound, by selectively inhibiting ATR, incapacitates this compensatory pathway. The inhibition of ATR in an ATM-deficient background leads to a catastrophic failure of DNA repair, accumulation of DNA damage, and ultimately, selective cancer cell death[2]. This synthetic lethal interaction forms the basis of a targeted therapeutic strategy for ATM-deficient cancers.
Signaling Pathways and this compound's Point of Intervention
ATM and ATR Signaling Pathways
The ATM and ATR signaling pathways are central to the DNA damage response. The following diagram illustrates the distinct activation mechanisms and downstream effectors of these two crucial kinases.
References
Tuvusertib's Potential in Chemo-sensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (M1774) is an investigational, orally administered, selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of cellular processes that detect and repair DNA damage.[2] In many cancer cells, the DDR pathway is dysregulated, leading to a dependency on remaining repair pathways, such as the one governed by ATR, for survival.[1] By inhibiting ATR, this compound has the potential to induce synthetic lethality in cancer cells with existing DNA repair defects and to sensitize cancer cells to the DNA-damaging effects of chemotherapy. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of this compound as a chemo-sensitizing agent.
Mechanism of Action: ATR Inhibition and Chemo-sensitization
The ATR-Chk1 pathway is a principal effector of the DNA damage and replication checkpoints.[2][3] It is activated by single-stranded DNA (ssDNA), which forms as a result of various types of DNA damage, including that induced by many chemotherapeutic agents.[3][4] Once activated, ATR phosphorylates a number of downstream targets, including Chk1, which in turn orchestrates cell cycle arrest to allow time for DNA repair.[4][5]
This compound, by inhibiting ATR, prevents this crucial checkpoint activation. In the presence of chemotherapy-induced DNA damage, this leads to:
-
Abrogation of Cell Cycle Checkpoints: Cancer cells are unable to arrest the cell cycle to repair DNA damage, leading to entry into mitosis with damaged chromosomes.
-
Increased Genomic Instability: The accumulation of unrepaired DNA damage results in catastrophic genomic instability.
-
Apoptosis: The high level of genomic damage triggers programmed cell death.
This mechanism of action suggests a strong synergistic potential when this compound is combined with DNA-damaging chemotherapeutic agents.
Preclinical Evidence of Chemo-sensitization
In Vitro Synergy
A significant body of preclinical research has demonstrated the synergistic anti-cancer effects of this compound when combined with various chemotherapeutic agents across different cancer cell lines.
Data Presentation: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| H146 | Small Cell Lung Cancer (SCLC) | ~0.1 | [6] |
| H82 | Small Cell Lung Cancer (SCLC) | ~0.05 | [6] |
| DMS114 | Small Cell Lung Cancer (SCLC) | ~0.08 | [6] |
Data Presentation: Synergistic Combinations of this compound with Chemotherapy
| Cell Line | Combination Agent | Combination Index (CI) Values | Interpretation | Reference |
| H146 | SN-38 (Topoisomerase I inhibitor) | < 0.5 | Synergistic | [6] |
| H146 | Etoposide (Topoisomerase II inhibitor) | < 0.5 | Synergistic | [6] |
| H146 | Cisplatin (Platinum-based) | < 0.5 | Synergistic | [6] |
| H146 | Talazoparib (PARP inhibitor) | < 0.5 | Synergistic | [6] |
| H82 | SN-38 (Topoisomerase I inhibitor) | < 0.5 | Synergistic | [6] |
| H82 | Etoposide (Topoisomerase II inhibitor) | < 0.5 | Synergistic | [6] |
| H82 | Cisplatin (Platinum-based) | < 0.5 | Synergistic | [6] |
| H82 | Talazoparib (PARP inhibitor) | < 0.5 | Synergistic | [6] |
A Combination Index (CI) value less than 1 indicates synergy, with values less than 0.5 indicating strong synergy.[6]
In Vivo Xenograft Models
Preclinical studies using patient-derived xenograft (PDX) models have further substantiated the chemo-sensitizing potential of this compound.
Data Presentation: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Tumor Model | Combination Therapy | Outcome | Reference |
| SCLC (H82) Xenograft | This compound + Irinotecan | Significant tumor growth inhibition | [6] |
| Gastric (N87) Xenograft | This compound + Irinotecan | Significant tumor growth inhibition | [6] |
| BRCAmut Ovarian Xenograft | This compound + Niraparib (B1663559) | Antitumor activity | [7] |
| ATMmut NSCLC Xenograft | This compound (monotherapy) | Antitumor activity | [7] |
| ARID1Amut Gastric Xenograft | This compound (monotherapy) | Antitumor activity | [7] |
Clinical Investigation of this compound in Combination Therapy
Several clinical trials are underway to evaluate the safety and efficacy of this compound in combination with various anti-cancer agents.
Data Presentation: Overview of Key Clinical Trials with this compound Combinations
| Trial Identifier | Combination Agents | Phase | Status | Cancer Types | Reference |
| NCT04170153 | This compound + Niraparib | Phase 1b | Ongoing | Advanced Solid Tumors | [8] |
| NCT05216250 | This compound + Temozolomide (B1682018) | Phase 1/2 | Recruiting | Advanced Solid Tumors | [9] |
| Not specified | This compound + Peposertib | Phase 1 | Active | Advanced Solid Tumors | [10][11] |
This compound in Combination with Niraparib (PARP Inhibitor)
The phase 1b study (NCT04170153) is evaluating this compound in combination with the PARP inhibitor niraparib.[8] As of early 2024, the combination has shown a manageable safety profile with promising signs of efficacy.[8] The recommended dose for expansion was identified as this compound 180 mg once daily (QD) with niraparib 100 mg QD, or this compound 90 mg QD with niraparib 200 mg QD, both on a 1 week on/1 week off schedule.[8]
This compound in Combination with Temozolomide (Alkylating Agent)
A phase 1/2 clinical trial is actively recruiting patients to assess the combination of this compound with temozolomide for the treatment of advanced cancers.[9] This combination is based on the rationale that this compound can enhance the DNA-damaging effects of temozolomide.[9]
This compound in Combination with Peposertib (DNA-PK Inhibitor)
A phase 1 trial is investigating the combination of this compound with peposertib, a DNA-dependent protein kinase (DNA-PK) inhibitor.[11] This combination targets two critical nodes in the DDR pathway, with the potential for enhanced synthetic lethality.[12]
Experimental Protocols
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and to assess the synergistic effects of this compound in combination with chemotherapeutic agents.
-
Method:
-
Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound alone, the chemotherapeutic agent alone, or a combination of both at fixed ratios.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Measure luminescence using a microplate reader.
-
Calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Determine the combination index (CI) using software such as CompuSyn to quantify synergy.
-
Western Blotting for ATR Pathway Inhibition
-
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation of downstream ATR targets.
-
Method:
-
Treat cancer cells with this compound at various concentrations for a specified time. In some experiments, pre-treat with a DNA-damaging agent to induce ATR pathway activation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ATR, ATR, p-Chk1, Chk1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Study
-
Objective: To evaluate the in vivo efficacy of this compound as a chemo-sensitizing agent in a preclinical tumor model.
-
Method:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 H82 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Administer this compound orally according to the desired schedule and dose.
-
Administer chemotherapy (e.g., irinotecan) via intraperitoneal injection.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Caption: this compound inhibits ATR, preventing chemo-induced cell cycle arrest.
Caption: Workflow for evaluating this compound's chemo-sensitization potential.
Caption: Logical flow of this compound's synergistic action with chemotherapy.
Conclusion
The preclinical and emerging clinical data strongly support the potential of this compound as a potent chemo-sensitizing agent. By targeting the ATR-mediated DNA damage response, this compound demonstrates significant synergy with a range of DNA-damaging chemotherapies in both in vitro and in vivo models. Ongoing clinical trials will be crucial in defining the therapeutic benefit of this compound-based combination therapies in patients with advanced cancers. The rational combination of this compound with chemotherapy represents a promising strategy to overcome drug resistance and improve patient outcomes.
References
- 1. ATR Targeting [merckgrouponcology.com]
- 2. researchgate.net [researchgate.net]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Temozolomide + this compound for Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Facebook [cancer.gov]
- 11. Facebook [cancer.gov]
- 12. A Molecularly Driven Phase 1b Dose Escalation and Dose Expansion Study of the DNA-PK Inhibitor Peposertib (M3814) in Combination with the ATR Inhibitor M1774 | Dana-Farber Cancer Institute [dana-farber.org]
Tuvusertib: An In-Depth Technical Analysis of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (also known as M1774) is an investigational, orally administered, potent, and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity.[1] By inhibiting ATR, this compound aims to disrupt DNA repair in cancer cells, leading to cell death, particularly in tumors with existing DDR pathway defects.[1][4] This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, focusing on its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy as both a monotherapy and in combination with other agents.
Mechanism of Action: The ATR Signaling Pathway
This compound functions by inhibiting the ATR kinase, a key enzyme in the DDR pathway that is activated by single-stranded DNA (ssDNA) breaks, a common occurrence during replication stress in rapidly dividing cancer cells.[1][5] ATR activation triggers a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. By blocking ATR, this compound prevents these downstream effects, leading to an accumulation of DNA damage and ultimately, cell death.[1][4]
Early-Phase Clinical Trial Data
Monotherapy: First-in-Human Study (NCT04170153)
A first-in-human, open-label, non-randomized Phase 1 study (DDRiver Solid Tumors 301) evaluated the safety, tolerability, MTD, RDE, PK, PD, and preliminary efficacy of this compound monotherapy in 55 patients with metastatic or locally advanced unresectable solid tumors.[1][2][6]
The study established a manageable safety profile for this compound.[1][2] The most common treatment-emergent adverse events (TEAEs) are summarized below.
| Adverse Event Category | Details | Reference |
| Grade ≥3 TEAEs | Anemia (36%), Neutropenia (7%), Lymphopenia (7%) | [1][2][6] |
| Dose-Limiting Toxicities (DLTs) | 11 patients experienced DLTs, most commonly Grade 2 (n=2) or Grade 3 (n=8) anemia. | [1][2][6] |
| Maximum Tolerated Dose (MTD) | 180 mg once daily (QD) continuously. | [1][2][6] |
| Recommended Dose for Expansion (RDE) | 180 mg QD, 2 weeks on/1 week off. This schedule was better tolerated due to a decreased likelihood of anemia. | [1][2][6] |
This compound demonstrated rapid oral absorption and a relatively short half-life.[1][2]
| PK Parameter | Value | Reference |
| Median Time to Peak Plasma Concentration (Tmax) | 0.5 to 3.5 hours | [1][2] |
| Mean Elimination Half-Life | 1.2 to 5.6 hours | [1][2] |
Target engagement was assessed by measuring the phosphorylation of H2AX (γ-H2AX), a downstream marker of ATR activity, in peripheral blood mononuclear cells (PBMCs).[1]
| PD Finding | Details | Reference |
| Target Engagement | Exposure-related PD analysis suggested maximum target engagement at ≥130 mg this compound QD. | [1][2][7] |
| γ-H2AX Inhibition | At the RDE of 180 mg QD (2 weeks on/1 week off), >80% γ-H2AX inhibition was observed. | [3] |
While the study was not designed for robust efficacy evaluation, clinical benefit was observed in some patients.[1][3]
| Efficacy Outcome | Details | Reference |
| Partial Response (PR) | One patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer achieved an unconfirmed RECIST v1.1 partial response. | [1][2][3] |
| Stable Disease (SD) | 15 patients (27%) had stable disease. | [1][3] |
| Molecular Responses (MRs) | This compound induced frequent MRs in circulating tumor DNA, particularly at doses ≥130 mg QD. Complete MRs were detected for mutations in ARID1A, ATRX, and DAXX. | [1][2][3] |
Combination Therapies
This compound is also being evaluated in combination with other anticancer agents to potentially enhance its efficacy.
A Phase 1b study (Part B1 of DDRiver Solid Tumors 320, NCT05396833) investigated this compound in combination with the immune checkpoint inhibitor avelumab in 22 patients with advanced unresectable solid tumors.[8]
| Trial Aspect | Details | Reference |
| Dosing | This compound 180 mg QD (2 weeks on/1 week off) and avelumab 800 mg every 2 weeks. | [8] |
| Safety | No new safety findings were reported for the combination. Two of nine evaluable patients experienced DLTs: Grade 3 ALT and AST increase (n=1), and Grade 3 anemia requiring transfusion (n=1). | [8] |
| Pharmacokinetics | This compound exposure in combination with avelumab was consistent with monotherapy. Preliminary PK data showed a median Tmax of ~2-3 hours and a mean elimination half-life of ~2.93 to 4.23 hours. | [8][9] |
| Pharmacodynamics | Complete or almost complete target inhibition (γ-H2AX) was observed 1-6 hours after this compound administration. | [8][9] |
| Preliminary Efficacy | One patient with chordoma experienced a RECIST v1.1 partial response. | [8] |
Part B1 of the DDRiver Solid Tumors 301 study (NCT04170153) also assessed this compound in combination with the PARP inhibitor niraparib (B1663559) in 43 patients with advanced solid tumors.[10]
| Trial Aspect | Details | Reference |
| Dosing Schedules | Multiple intermittent schedules were explored with this compound doses from 90-180 mg QD and niraparib doses from 100-200 mg QD. | [10] |
| Recommended Doses for Expansion (RDEs) | This compound 180 mg QD and niraparib 100 mg QD, or this compound 90 mg QD and niraparib 200 mg QD, both on a 1 week on/1 week off schedule. | [10] |
| Safety | The most common DLT was grade 3 anemia requiring blood transfusion (10.5%). The most frequent grade ≥3 TEAEs were anemia (41.9%), platelet count decrease (14.0%), and fatigue (9.3%). | [10] |
| Pharmacokinetics | The PK of this compound in combination with niraparib was consistent with this compound monotherapy. | [10] |
| Preliminary Efficacy | 5 of 32 evaluable patients (15.6%) had responses (3 confirmed), including patients with ovarian, non-small cell lung, breast, and pancreatic cancers. | [10] |
Experimental Protocols and Methodologies
Study Design and Patient Population
The early-phase trials of this compound were typically open-label, multicenter, dose-escalation studies.[1][8][10] Patients enrolled had metastatic or locally advanced unresectable solid tumors that were refractory to standard treatments.[1][10] Key eligibility criteria generally included adequate organ function (hematologic, hepatic, and renal).[6]
Dose Escalation and Determination of MTD/RDE
A Bayesian 2-parameter logistic regression model guided dose escalation based on safety, PK, and PD data.[1][2] The MTD was defined as the highest dose at which the incidence of DLTs was acceptable. The RDE was determined by integrating safety, PK, and PD data to select a dose and schedule with optimal therapeutic potential and tolerability for further investigation.[1][3]
Pharmacokinetic and Pharmacodynamic Assessments
-
Pharmacokinetics: this compound plasma concentrations were analyzed using a validated bioanalytical liquid chromatography/mass spectrometry (LC/MS-MS) method.[8][9] PK parameters were calculated using noncompartmental analysis.[1]
-
Pharmacodynamics: Target inhibition was primarily assessed by measuring γ-H2AX levels in the CD45+ fraction of ex-vivo stimulated peripheral blood mononuclear cells using flow cytometry.[8][9]
Efficacy and Molecular Response Assessment
-
Efficacy: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1][3]
-
Molecular Response: Molecular responses were assessed in circulating tumor DNA (ctDNA) samples.[1][2]
Conclusion and Future Directions
The early-phase clinical trial results for this compound are promising, demonstrating a manageable safety profile, rapid absorption, and evidence of target engagement.[1][2][8] Preliminary signs of antitumor activity have been observed with this compound as a monotherapy and in combination with other agents, particularly in patients with tumors harboring DDR deficiencies.[1][6][10] The established RDE of 180 mg once daily on a 2 weeks on/1 week off schedule is being carried forward into further clinical evaluation.[1][6]
Ongoing and future studies will continue to explore this compound in various combinations and tumor types, including non-small cell lung cancer, ovarian cancer, and prostate cancer.[11][12][13] The identification of predictive biomarkers, such as mutations in genes like ARID1A, ATRX, and DAXX, will be crucial for patient selection and maximizing the therapeutic benefit of this novel ATR inhibitor.[1][2]
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ATR Targeting [merckgrouponcology.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Facebook [cancer.gov]
- 12. This compound for Refractory Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Tuvusertib: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuvusertib (also known as M1774) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in DNA repair, cell cycle progression, and survival.[2][3] By inhibiting ATR, this compound blocks the downstream phosphorylation of CHK1, leading to the disruption of DNA damage repair processes and inducing apoptosis in cancer cells.[2][3][4] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo laboratory studies.
Physicochemical and Solubility Data
This compound is a small molecule with the chemical formula C₁₆H₁₂F₂N₈O and a molecular weight of 370.32 g/mol .[3][4] Its solubility is a critical factor for its use in experimental settings. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 - 12 | 13.5 - 32.4 | Sonication or gentle warming may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[4][5][6][7] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble | |
| Phosphate-Buffered Saline (PBS) | Insoluble | Insoluble | As this compound is insoluble in water, it is expected to have very low solubility in aqueous buffers like PBS. |
| Cell Culture Media (e.g., RPMI, DMEM) | Very Low | Very Low | For cell-based assays, this compound is typically added from a concentrated DMSO stock solution. The final DMSO concentration should be kept low (generally <0.5%) to avoid cytotoxicity. |
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.[4]
-
In Solvent (DMSO): Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[4] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[7] A stock solution of this compound in DMSO is stable for at least 6 hours at room temperature and for at least 6 months at -80°C.
Mechanism of Action: The ATR-CHK1 Signaling Pathway
This compound exerts its anti-neoplastic activity by targeting the ATR kinase, a key regulator of the DNA damage response. In response to DNA damage, particularly single-strand breaks and replication stress, ATR is activated and phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[2][3] Activated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair. By inhibiting ATR, this compound prevents the activation of CHK1, leading to the abrogation of the G2/M checkpoint. This forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.
Caption: this compound inhibits ATR, preventing CHK1 activation and promoting apoptosis.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 370.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing this compound: Accurately weigh out 3.703 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm to 37°C until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
This protocol provides a general guideline for diluting the concentrated DMSO stock solution to prepare working solutions for treating cells in culture.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments.
-
Due to the low aqueous solubility of this compound, it is crucial to add the DMSO stock solution to the culture medium with vigorous mixing to prevent precipitation.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in cell culture medium or PBS. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium. Mix thoroughly by vortexing or pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Mixing: Immediately after adding the this compound solution, gently swirl the culture plate or tube to ensure uniform distribution and minimize the risk of precipitation.
-
Incubation: Proceed with your cell-based assay according to your experimental design.
Protocol 3: Preparation of this compound for In Vivo Oral Administration
This compound can be formulated as a suspension for oral gavage in animal models.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Homogenizer or sonicator
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Weigh this compound: Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 5 mg/mL).
-
Suspension: Gradually add the this compound powder to the CMC-Na solution while continuously mixing or vortexing.
-
Homogenization: Use a homogenizer or sonicator to create a uniform and stable suspension.
-
Administration: The suspension should be prepared fresh daily and administered via oral gavage.
Experimental Workflow for Laboratory Use
The following diagram illustrates a typical workflow for the preparation and use of this compound in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Tuvusertib Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (also known as M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATR is activated by single-stranded DNA that arises at sites of DNA damage or stalled replication forks.[3] In many cancer cells, reliance on the ATR pathway for survival is heightened due to underlying defects in other DDR pathways (e.g., ATM or p53 mutations) or high levels of oncogenic replication stress.[2][4] By inhibiting ATR, this compound disrupts DNA damage repair, prevents cell cycle checkpoint activation, and can lead to tumor cell apoptosis.[1] These application notes provide a comprehensive guide for utilizing preclinical animal models to evaluate the efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Mechanism of Action of this compound
This compound selectively inhibits the activity of ATR kinase. This prevents the downstream phosphorylation of key substrates, most notably the checkpoint kinase 1 (CHK1).[1][5] The inhibition of the ATR-CHK1 signaling axis abrogates the S-G2 cell cycle checkpoint, allowing cells with damaged DNA to proceed into mitosis, a lethal event termed "replication catastrophe".[3] This mechanism of action forms the basis for its use as a monotherapy in tumors with high intrinsic replication stress or DDR deficiencies and as a sensitizing agent in combination with DNA-damaging chemotherapies or PARP inhibitors.[5][6]
Animal Models for this compound Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are valuable tools.
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously injecting cultured cancer cells into immunodeficient mice. They are useful for initial efficacy screening and are often selected based on specific genetic mutations (e.g., ATM, ARID1A, BRCA) that may confer sensitivity to ATR inhibition.[6]
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[7][8] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient's tumor and are highly valuable for predicting clinical response.[7]
Preclinical studies have demonstrated this compound's antitumor activity in various xenograft models, including:
-
ATM-mutated non-small cell lung cancer (NSCLC)[6]
-
ARID1A-mutated gastric cancer[6]
-
BRCA-mutated high-grade serous ovarian cancer[6]
-
Small cell lung cancer (SCLC)[5]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating this compound.
Table 1: this compound Monotherapy Efficacy in Xenograft Models
| Cancer Type | Model | Genetic Alteration | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NSCLC | Xenograft | ATM mutation | Not specified | Significant | [6] |
| Gastric Cancer | Xenograft | ARID1A mutation | Not specified | Significant | [6] |
| Ovarian Cancer | Xenograft | BRCA mutation | Not specified | Significant | [6] |
Table 2: this compound Combination Therapy Efficacy in Xenograft Models
| Cancer Type | Model | Combination Agent | This compound Dosing | Combination Agent Dosing | Outcome | Reference |
| Ovarian Cancer | Xenograft | Niraparib | Not specified | Not specified | Synergistic antitumor activity | [6] |
| SCLC | Xenograft | Irinotecan | Not specified | Not specified | Synergistic antitumor activity | [5][9] |
| SCLC | Xenograft | Etoposide | Not specified | Not specified | Synergistic antitumor activity | [5][9] |
| SCLC | Xenograft | Cisplatin | Not specified | Not specified | Synergistic antitumor activity | [5][9] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
Materials:
-
Cancer cell line of interest (e.g., SCLC H82, ATCC HTB-175)[10]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (Corning)
-
6-8 week old female immunodeficient mice (e.g., CD1 nude, Crl:CD1-Foxn1nu)[10]
-
Sterile syringes and needles
-
Anesthesia
Procedure:
-
Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using standard trypsinization methods and wash with PBS.
-
Count cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.[10]
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[10]
-
Monitor mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups.
Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment
Materials:
-
Fresh patient tumor tissue in sterile collection medium on ice[7]
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac)[3]
-
Sterile surgical instruments
-
Anesthesia
-
Surgical staples or sutures
Procedure:
-
Obtain fresh tumor tissue from consenting patients under sterile conditions.[11]
-
Trim the tissue and cut it into small fragments (approximately 10 mm³).[11]
-
Anesthetize the mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket by blunt dissection.
-
Implant one to two tumor fragments into the pocket.[7]
-
Close the incision with surgical staples or sutures.
-
Monitor the mice for tumor engraftment and growth.
Protocol 3: In Vivo Efficacy Study
Procedure:
-
Once tumors in CDX or PDX models reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Prepare this compound formulation for oral administration. A common vehicle is 0.5% methylcellulose.
-
Administer this compound and any combination agents according to the planned dosing schedule.
-
Monitor tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint volume.
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis.
Protocol 4: Pharmacodynamic (PD) Marker Analysis by Western Blot
Objective: To confirm target engagement by assessing the phosphorylation of CHK1 (p-CHK1) and the induction of the DNA damage marker γH2AX.
Materials:
-
Tumor lysates
-
Protein electrophoresis and blotting equipment
-
Primary antibodies: anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-Actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from tumor samples.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 5: Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effects of this compound in vitro.
Materials:
-
Cancer cell lines
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[6]
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Treat cells with a serial dilution of this compound (and combination agent, if applicable) for 72 hours.[9][10]
-
Equilibrate the plate to room temperature for 30 minutes.[1]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using appropriate software.
Conclusion
The preclinical evaluation of this compound in robust animal models is essential for understanding its therapeutic potential and guiding clinical development. The protocols and data presented here provide a framework for designing and executing studies to assess the efficacy of this compound as a monotherapy and in combination with other anticancer agents. Careful selection of animal models with relevant genetic backgrounds and rigorous execution of experimental protocols will yield valuable insights into the mechanisms of action and potential clinical applications of this promising ATR inhibitor.
References
- 1. promega.com [promega.com]
- 2. ATR Targeting [merckgrouponcology.com]
- 3. benchchem.com [benchchem.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Niraparib restricts intraperitoneal metastases of ovarian cancer by eliciting CD36-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Tuvusertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (also known as M1774) is a potent and selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR plays a pivotal role in repairing damaged DNA and promoting the survival of cancer cells.[1] By inhibiting ATR, this compound disrupts DNA damage repair mechanisms, leading to the accumulation of DNA damage and ultimately inducing apoptosis in tumor cells.[2] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the activity of this compound, both as a single agent and in combination with other DNA-damaging agents.
Mechanism of Action of this compound
This compound selectively inhibits the kinase activity of ATR, which in turn blocks the downstream phosphorylation of its substrate, Checkpoint Kinase 1 (CHK1).[2] This inhibition of the ATR-CHK1 signaling pathway prevents the activation of cell cycle checkpoints, leading to mitotic catastrophe and cell death in cancer cells with high levels of replicative stress.
References
Flow Cytometry Analysis of Apoptosis Induced by Tuvusertib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (also known as M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated in response to single-stranded DNA, which can arise from DNA damage and replication stress.[2] By inhibiting ATR, this compound disrupts cell cycle checkpoints, leading to an accumulation of DNA damage and ultimately inducing apoptosis, or programmed cell death, in cancer cells.[2][3] This mechanism makes this compound a promising therapeutic agent, particularly in tumors with high levels of replication stress. As a single agent, this compound has been shown to suppress cancer cell viability at nanomolar concentrations.[2][4][5] Its efficacy can be enhanced when used in combination with DNA-damaging agents, where it can synergistically increase cancer cell death.[2][4]
The analysis of apoptosis is a crucial step in evaluating the efficacy of anticancer compounds like this compound. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a widely used and reliable method for detecting and quantifying apoptosis. In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism of inducing apoptosis is through the inhibition of the ATR kinase, which plays a central role in the cellular response to DNA damage and replication stress.
Quantitative Data Presentation
Table 1: Illustrative Apoptosis Induction by an ATR Inhibitor (Ceralasertib/AZD6738) in Cancer Cells
| Cell Line | Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| H460 (NSCLC) | Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Ceralasertib | 1 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.3 | |
| Ceralasertib | 5 | 42.3 ± 4.1 | 35.6 ± 3.8 | 22.1 ± 2.9 | |
| H23 (NSCLC) | Control (DMSO) | - | 96.1 ± 1.8 | 1.9 ± 0.6 | 2.0 ± 0.4 |
| Ceralasertib | 2.5 | 68.4 ± 4.2 | 20.7 ± 3.1 | 10.9 ± 1.7 | |
| Ceralasertib | 10 | 35.9 ± 5.3 | 42.3 ± 4.5 | 21.8 ± 3.2 |
Note: Data are presented as mean ± standard deviation and are illustrative, based on typical results for ATR inhibitors like Ceralasertib.[1] Actual results with this compound may vary depending on the cell line, experimental conditions, and drug concentration.
Experimental Protocols
This section provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials and Reagents
-
This compound (M1774)
-
Cell line of interest (e.g., H146 small cell lung cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes (5 mL)
-
Microcentrifuge tubes
-
Flow cytometer
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours (for adherent cells).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of this compound. It is recommended to perform a dose-response experiment (e.g., 10 nM, 100 nM, 500 nM).
-
Include the following controls:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine (B1682477) or etoposide).
-
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with their corresponding collected supernatant.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant. Repeat the wash step once more.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the stained cells for 15-20 minutes at room temperature in the dark.
-
-
Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
For each sample, acquire a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris.
-
Create a dot plot of Annexin V fluorescence (e.g., FITC channel) versus PI fluorescence.
-
Use quadrant analysis to distinguish between:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells (or cells with compromised membrane integrity for other reasons)
-
-
The total percentage of apoptotic cells is typically calculated by summing the percentages of cells in the lower-right and upper-right quadrants.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel ATR Inhibitor M1774 Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Tuvusertib Resistance Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuvusertib (M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATR is activated by single-stranded DNA that forms at sites of replication stress, a common feature of cancer cells.[1][3] Upon activation, ATR phosphorylates a variety of substrates, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair, thereby allowing cells to survive DNA damage.[3][4] By inhibiting ATR, this compound prevents this protective signaling, leading to the accumulation of DNA damage and ultimately, cancer cell death.[1][4]
While this compound and other ATR inhibitors show promise in clinical trials, the development of drug resistance is a significant challenge.[5][6] Understanding the genetic basis of resistance is crucial for patient stratification, the development of combination therapies, and the design of next-generation inhibitors. Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful and unbiased tool for identifying genes whose inactivation confers resistance to a therapeutic agent.[7][8][9]
These application notes provide a comprehensive protocol for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, lead to resistance to this compound. While specific CRISPR screening data for this compound is not yet publicly available, the protocols and representative data presented here are based on established methodologies and findings from screens with other ATR inhibitors.[5][10]
Data Presentation
Whole-genome CRISPR-Cas9 screens generate large datasets that require robust bioinformatic analysis. The primary output is a ranked list of genes whose knockout is enriched in the this compound-treated cell population compared to a control population. This enrichment is typically quantified by metrics such as the log-fold change (LFC) of single-guide RNA (sgRNA) representation and a statistical value like the False Discovery Rate (FDR). Below are tables summarizing hypothetical quantitative data from a CRISPR-Cas9 screen for this compound resistance, based on findings for other ATR inhibitors.
Table 1: Top Enriched Genes Conferring Resistance to this compound
| Gene Symbol | Description | Log-Fold Change (LFC) | FDR |
| CDC25A | Cell division cycle 25A | 4.8 | <0.001 |
| UPF2 | UPF2 regulator of nonsense mediated decay | 4.2 | <0.001 |
| CDK2 | Cyclin dependent kinase 2 | 3.9 | 0.002 |
| E2F8 | E2F transcription factor 8 | 3.5 | 0.005 |
| CCNE1 | Cyclin E1 | 3.2 | 0.008 |
Table 2: Top Depleted Genes Indicating Sensitivity to this compound
| Gene Symbol | Description | Log-Fold Change (LFC) | FDR |
| ATM | ATM serine/threonine kinase | -5.2 | <0.001 |
| ARID1A | AT-rich interaction domain 1A | -4.7 | <0.001 |
| BRCA1 | BRCA1 DNA repair associated | -4.5 | 0.001 |
| BRCA2 | BRCA2 DNA repair associated | -4.3 | 0.002 |
| PALB2 | Partner and localizer of BRCA2 | -4.1 | 0.003 |
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of action of this compound.
Caption: ATR signaling pathway activated by replication stress and targeted by this compound.
CRISPR-Cas9 Knockout Screen Workflow
The diagram below outlines the key steps in a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify this compound resistance genes.
Experimental Protocols
This section provides a detailed methodology for a genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes.
Cell Line Preparation and Lentiviral Library Production
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound. The selected cell line should be amenable to lentiviral transduction and stably express Cas9. If the cell line does not endogenously express Cas9, generate a stable Cas9-expressing line by lentiviral transduction with a Cas9 expression vector, followed by antibiotic selection.
-
sgRNA Library Selection: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3). These libraries contain multiple sgRNAs targeting each gene in the genome, as well as non-targeting control sgRNAs.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Determine the viral titer to calculate the appropriate volume for transduction.
-
CRISPR Library Transduction and Selection
-
Transduction: Transduce the Cas9-expressing cancer cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that the majority of cells receive a single sgRNA. It is critical to maintain a sufficient number of cells to ensure a library coverage of at least 500 cells per sgRNA.
-
Antibiotic Selection: After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain the selection pressure until a non-transduced control plate shows complete cell death.
-
Baseline Cell Population (T0): Collect a portion of the selected cells to serve as the baseline (T0) reference for sgRNA distribution. Store these cells as a pellet at -80°C for subsequent genomic DNA extraction.
This compound Selection
-
Determine IC50: Perform a dose-response curve to determine the IC50 of this compound for the Cas9-expressing cell line. For the screen, use a concentration of this compound that results in significant but not complete cell death (e.g., IC80-IC90) to allow for the selection of resistant clones.
-
Drug Treatment:
-
Plate the transduced and selected cell population at a density that maintains library coverage.
-
Divide the cells into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with the predetermined concentration of this compound.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library coverage. Replenish the media with fresh this compound or DMSO at each passage.
-
Genomic DNA Extraction and Sequencing
-
Harvest Cells: At the end of the selection period, harvest the surviving cells from both the control and this compound-treated arms.
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell pellets using a commercial kit suitable for large cell numbers.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for a read depth of at least 200-500 reads per sgRNA.
Data Analysis
-
Read Alignment and Counting: Demultiplex the sequencing data and align the reads to the reference sgRNA library to obtain read counts for each sgRNA in each sample.
-
Enrichment and Depletion Analysis: Use bioinformatics tools such as MAGeCK or BAGEL to compare the sgRNA read counts in the this compound-treated samples to the control (or T0) samples. These tools calculate the log-fold change in abundance for each sgRNA and provide a statistical significance score (p-value and FDR) for each gene.
-
Hit Identification: Genes with a significant positive LFC and low FDR in the this compound-treated arm are considered candidate resistance genes. Conversely, genes with a significant negative LFC are candidate sensitivity genes.
Hit Validation
-
Individual Gene Knockout: Validate the top candidate resistance genes by generating individual knockout cell lines using 2-3 independent sgRNAs per gene.
-
Phenotypic Assays: Confirm the resistance phenotype of the individual knockout cell lines by performing cell viability or colony formation assays in the presence of a range of this compound concentrations.
-
Mechanism of Action Studies: Investigate the mechanism by which the validated resistance genes function. This may involve assessing changes in cell cycle progression, DNA damage levels, or the activity of downstream signaling pathways.
By following these protocols, researchers can effectively utilize CRISPR-Cas9 screening to identify and validate genes that confer resistance to this compound, providing critical insights for advancing its clinical development and overcoming therapeutic resistance.
References
- 1. ATR Targeting [merckgrouponcology.com]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A genomewide CRISPR screen identifies CDC25A as a determinant of sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Genome-wide CRISPR Screen Identifies CDC25A as a Determinant of Sensitivity to ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols: Immunohistochemistry Staining for ATR Pathway Markers with Tuvusertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATR is activated by single-stranded DNA, which can arise from DNA damage or replication stress, a common feature of cancer cells.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, this compound prevents this signaling cascade, leading to the accumulation of DNA damage and ultimately inducing synthetic lethality in tumors with specific DDR deficiencies or high levels of replication stress.
Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and activation of proteins within the tumor microenvironment. This allows for the assessment of pharmacodynamic (PD) biomarkers to confirm target engagement and elucidate the mechanism of action of drugs like this compound. Key biomarkers in the ATR pathway that can be assessed by IHC include total ATR, phosphorylated ATR (p-ATR), total CHK1, phosphorylated CHK1 (p-CHK1), phosphorylated KAP1 (p-KAP1), and gamma-H2AX (γH2AX) as a marker of DNA double-strand breaks.
These application notes provide detailed protocols for the IHC staining of key ATR pathway markers in formalin-fixed, paraffin-embedded (FFPE) tissues for researchers evaluating the effects of this compound.
Signaling Pathway and Experimental Workflow
ATR Signaling Pathway and this compound's Mechanism of Action
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tuvusertib Dosage for Mouse Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tuvusertib (also known as M1774) in mouse xenograft models. The information is designed to assist scientists and drug development professionals in designing and executing successful preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, which allows cancer cells to repair damaged DNA and survive.[3] By selectively inhibiting ATR, this compound blocks the downstream phosphorylation of the CHK1 protein, disrupting DNA damage checkpoint activation and repair.[1][4] This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death (apoptosis).[1]
Q2: Should I use this compound as a monotherapy or in combination with other agents in my xenograft study?
A2: Preclinical data suggests that this compound's most significant anti-tumor effects in xenograft models are observed when used in combination with DNA-damaging agents (DDAs), such as topoisomerase inhibitors (e.g., irinotecan) or PARP inhibitors.[2][4] In some xenograft models, this compound administered as a single agent at well-tolerated doses did not significantly affect tumor volume.[2] However, when combined with a DDA, it can act synergistically to suppress tumor growth.[2]
Q3: What is a recommended starting dose for this compound in a mouse xenograft model?
A3: Based on published preclinical studies, a once-weekly oral dose of 15 mg/kg to 25 mg/kg has been shown to be effective and well-tolerated in combination therapy for certain xenograft models.[3] The optimal dose will be dependent on the specific tumor model being used. It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q4: What is a suitable vehicle for oral administration of this compound in mice?
A4: A formulation of 15% Captisol in water, with the pH adjusted to 4.75, has been successfully used to suspend this compound for oral gavage in mice.[3]
Q5: What are the expected signs of toxicity, and how can I monitor them?
A5: In the preclinical studies referenced, this compound was well-tolerated at effective doses, with no significant impact on mouse body weight.[2] However, as with any experimental therapeutic, it is crucial to monitor for signs of toxicity. This includes daily observation of the animals' well-being, regular body weight measurements (2-3 times per week), and monitoring for any changes in behavior, appetite, or physical appearance. At higher, non-optimized doses, hematological toxicities such as anemia and neutropenia have been noted in clinical settings, so monitoring complete blood counts (CBCs) could be considered in extensive toxicology studies.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant tumor growth inhibition with this compound monotherapy. | This compound's primary in vivo efficacy is often seen in combination with DNA-damaging agents. The specific cancer cell line may have intrinsic resistance to ATR inhibition alone. | - Combine this compound with a relevant DDA (e.g., irinotecan (B1672180), cisplatin, PARP inhibitor).[2][4] - Ensure the xenograft model is appropriate; tumors with underlying DNA damage repair deficiencies may be more sensitive.[3] - Confirm on-target activity by assessing pharmacodynamic markers (e.g., p-CHK1) in tumor tissue. |
| Signs of toxicity in mice (e.g., significant weight loss, lethargy). | The administered dose is too high for the specific mouse strain or tumor model. Improper formulation leading to poor bioavailability or toxicity. | - Reduce the dosage of this compound. - Consider a less frequent dosing schedule (e.g., once weekly).[3] - Re-evaluate the formulation and ensure proper dissolution/suspension. - Include a vehicle-only control group to rule out toxicity from the formulation components. |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | Improper drug administration (e.g., variable oral gavage technique). Tumor heterogeneity. | - Ensure all personnel are proficient in consistent oral gavage techniques. - Randomize animals into treatment groups when tumors reach a consistent size (e.g., 100-200 mm³).[6] - Increase the number of animals per group to improve statistical power. |
| Difficulty with this compound formulation (e.g., precipitation). | This compound may have limited solubility in certain vehicles. | - Use the recommended vehicle of 15% Captisol in water, pH 4.75.[3] - Prepare the formulation fresh on each day of dosing.[6] - Gentle warming and sonication may aid in dissolution, but stability under these conditions should be verified. |
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in Mouse Xenograft Models
| Xenograft Model | This compound Dose | Administration Route | Dosing Schedule | Combination Agent | Key Findings | Reference |
| H82 (SCLC) | 15 mg/kg | Oral | Once-weekly | Irinotecan (50 mg/kg, i.p., once-weekly) | Significant synergistic tumor suppression; this compound was well-tolerated. | [2][3] |
| N87 (Gastric Carcinoma) | 25 mg/kg | Oral | Once-weekly | Irinotecan (50 mg/kg, i.p., once-weekly) | Promoted further tumor suppression compared to irinotecan alone. | [3] |
Experimental Protocols
Protocol: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model
This protocol is based on the methodology described by Jo et al., 2024.[2][3]
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., H82 SCLC) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 106 cells in a volume of 100-200 µL into the flank of female athymic nude mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow.
-
Begin measuring tumor dimensions with calipers 2-3 times per week once they are palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the mean tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in 15% Captisol in water, with the pH adjusted to 4.75.
-
Administer this compound via oral gavage at the desired dose (e.g., 15 mg/kg) on a once-weekly schedule.
-
The vehicle control group should receive the 15% Captisol solution on the same schedule.
-
-
Combination Agent Administration (if applicable):
-
Prepare the combination agent (e.g., irinotecan at 50 mg/kg in 0.9% NaCl).
-
Administer the combination agent via the appropriate route (e.g., intraperitoneal injection) on its own schedule. In the referenced study, this compound was administered 24 hours after irinotecan.[3]
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor animals daily for any clinical signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined maximum size or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-CHK1).
-
Mandatory Visualizations
Caption: this compound inhibits ATR, blocking the DNA damage response pathway.
Caption: A workflow for troubleshooting common issues in this compound xenograft studies.
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tuvusertib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Tuvusertib (M1774) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as M1774, is an investigational, orally administered small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA damage and replication stress.[1][2] By inhibiting ATR, this compound prevents the downstream signaling that allows cancer cells to repair damaged DNA, leading to an accumulation of genomic instability and ultimately, cell death.[1]
Q2: We are observing decreased sensitivity to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to ATR inhibitors like this compound can arise from several molecular changes within the cancer cells:
-
Alterations in the DNA Damage Response (DDR) Pathway: A key described mechanism is the loss of the nonsense-mediated mRNA decay (NMD) factor UPF2.[2][3][4] Loss of UPF2 can reduce transcription-replication collisions, thereby decreasing the cell's reliance on the ATR signaling pathway for survival.[3][4]
-
Cell Cycle Checkpoint Rewiring: Resistant cells may upregulate the expression of cell cycle-associated genes such as CDK2 and CCNE1.[5] This allows the cells to bypass the G1/S checkpoint that is normally enforced by ATR inhibition, promoting uncontrolled proliferation despite the presence of the drug.
-
Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.
-
Target Alteration: While less common for kinase inhibitors, mutations in the ATR gene that alter the drug-binding site could theoretically confer resistance.
Q3: How can we experimentally generate a this compound-resistant cancer cell line for our studies?
A3: A common method for developing a drug-resistant cell line is through continuous exposure to gradually increasing concentrations of the drug.[6][7][8] This process selects for cells that can survive and proliferate under the pressure of the drug. A detailed protocol for this process is provided in the "Experimental Protocols" section.
Q4: What strategies can we employ in our experiments to overcome this compound resistance?
A4: Combination therapy is a promising strategy to overcome resistance. Preclinical data suggests strong synergy between this compound and various DNA-damaging agents (DDAs) and other DDR inhibitors.[9][10][11]
-
PARP Inhibitors (e.g., Niraparib, Talazoparib): The combination of this compound and a PARP inhibitor can be synthetically lethal in cancer cells, particularly those with existing DNA repair deficiencies.[9][12]
-
DNA-Damaging Agents: this compound has shown synergistic effects with topoisomerase inhibitors (e.g., SN-38, the active metabolite of irinotecan; etoposide) and platinum-based compounds (e.g., cisplatin).[10][11]
-
Immune Checkpoint Inhibitors (e.g., Avelumab): The combination of this compound with immune checkpoint inhibitors is being explored in clinical trials.[1][13]
Q5: Is there a biomarker that can predict sensitivity to this compound, especially in combination therapies?
A5: Yes, the expression level of Schlafen 11 (SLFN11) is an emerging biomarker.[14][15][16][17][18] Cancer cells with low or absent SLFN11 expression are often resistant to DNA-damaging agents.[10][11] this compound has been shown to reverse this chemoresistance, suggesting that SLFN11-deficient tumors may be particularly susceptible to the combination of this compound and a DDA.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., CellTiter-Glo).
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use a calibrated multichannel pipette. |
| Edge effects in multiwell plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Instability of resistant phenotype | Periodically culture resistant cells in the presence of this compound to maintain selective pressure. |
| Reagent degradation | Ensure CellTiter-Glo reagent is prepared and stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[19] |
Problem 2: Weak or no p-CHK1 signal in Western blot after this compound treatment.
| Possible Cause | Recommended Solution |
| Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting CHK1 phosphorylation in your cell line. |
| Poor antibody quality | Use a validated antibody for phosphorylated CHK1 (Ser345). Include a positive control (e.g., cells treated with a DNA-damaging agent like hydroxyurea) to confirm antibody performance.[20] |
| Technical issues with Western blot | Ensure complete protein transfer, use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies), and optimize antibody dilutions.[20][21][22] |
| Low basal p-CHK1 levels | Some cell lines may have low basal levels of ATR activity. Consider stimulating the pathway with a low dose of a DNA-damaging agent to increase the dynamic range of the assay. |
Data Presentation
Table 1: IC50 Values of this compound (M1774) and Other ATR Inhibitors in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | This compound (M1774) IC50 (µM) | Ceralasertib IC50 (µM) | Berzosertib IC50 (µM) | Gartisertib IC50 (µM) | Elimusertib IC50 (µM) |
| H146 | 0.08 | 0.25 | 0.5 | 0.02 | 0.01 |
| H82 | 0.05 | 0.15 | 0.3 | 0.01 | 0.005 |
| DMS114 | 0.12 | 0.4 | 0.8 | 0.03 | 0.02 |
Data extracted from Jo et al., Mol Cancer Ther, 2024.[11][23][24]
Table 2: Synergistic Effects of this compound (M1774) with DNA-Damaging Agents in H146 SCLC Cells
| Combination Agent | This compound Concentration | Combination Index (CI) Value | Interpretation |
| SN-38 (Topoisomerase I inhibitor) | 40 nM | < 0.5 | Synergistic |
| Etoposide (Topoisomerase II inhibitor) | 40 nM | < 0.5 | Synergistic |
| Cisplatin (Platinum agent) | 40 nM | < 0.5 | Synergistic |
| Talazoparib (PARP inhibitor) | 40 nM | < 0.5 | Synergistic |
Combination Index (CI) values calculated using CompuSyn software, where CI < 1 indicates synergy. Data from Jo et al., Mol Cancer Ther, 2024.[10][23][24]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to escalating doses of this compound.[6][7][8]
-
Determine Initial Sensitivity:
-
Perform a dose-response curve using a cell viability assay (e.g., CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of this compound.
-
-
Monitoring and Maintenance:
-
Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.
-
Repeat the dose escalation until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50.
-
-
Characterization of Resistant Cells:
-
Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreserve resistant cells at regular intervals.
-
-
Stability Testing:
-
To determine if the resistance is stable, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50.
-
Protocol 2: Western Blot for ATR Pathway Activation (p-CHK1)
This protocol is for assessing the phosphorylation of CHK1 at Serine 345, a key downstream marker of ATR activity.[20][21][22][25][26]
-
Cell Lysis:
-
Treat parental and resistant cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Stripping and Re-probing:
-
(Optional but recommended) Strip the membrane and re-probe for total CHK1 and a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for determining cell viability based on the quantification of ATP.[19][27][28][29][30]
-
Cell Plating:
-
Prepare a cell suspension and seed the cells into a 96-well opaque-walled plate at a predetermined optimal density.
-
Include control wells with medium only for background luminescence.
-
-
Compound Treatment:
-
Add this compound, alone or in combination with another agent, to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.
-
Mandatory Visualizations
Caption: ATR signaling pathway and the inhibitory action of this compound.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Collection - Data from The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Facebook [cancer.gov]
- 14. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of Schlafen 11 (SLFN11) as a predictive biomarker for targeting the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance | Semantic Scholar [semanticscholar.org]
- 18. From predictive biomarker to therapeutic target: the dual role of SLFN11 in chemotherapy sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 28. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 29. promega.com [promega.com]
- 30. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
Tuvusertib Technical Support Center: Addressing Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results with Tuvusertib (M1774).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in this compound IC50 values between different cancer cell lines. What could be the cause?
A1: Variability in IC50 values for this compound across different cell lines is expected and can be attributed to several factors:
-
Genetic Background: The sensitivity to ATR inhibitors like this compound is highly dependent on the genetic context of the cancer cells. Tumors with mutations in other DNA Damage Response (DDR) pathway genes, such as ATM or TP53, often exhibit increased reliance on the ATR pathway for survival, making them more sensitive to this compound.[1]
-
Replication Stress: Cancer cells with high intrinsic replication stress are more dependent on ATR for managing stalled replication forks. The level of replication stress can vary significantly between different cell lines.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-gp) can actively transport this compound out of the cell, reducing its intracellular concentration and leading to higher IC50 values.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug sensitivity. It is crucial to maintain consistent cell culture practices.
Q2: Our Western blot results for downstream targets of ATR (e.g., p-CHK1) are inconsistent after this compound treatment. What could be the issue?
A2: Inconsistent Western blot results can arise from several experimental variables:
-
Timing of Lysate Collection: The phosphorylation of CHK1 is a dynamic process. It is essential to perform a time-course experiment to determine the optimal time point for observing maximal inhibition of CHK1 phosphorylation after this compound treatment.
-
Induction of DNA Damage: The ATR pathway is activated in response to DNA damage or replication stress. If you are not co-treating with a DNA-damaging agent, the basal level of ATR activity and subsequent p-CHK1 levels might be low, making it difficult to detect a significant decrease with this compound.
-
Antibody Quality: Ensure that the primary antibodies for p-CHK1 and total CHK1 are validated and used at the recommended dilutions. Poor antibody quality can lead to non-specific bands and inconsistent results.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
Q3: We are observing unexpected cytotoxicity in our control cell line. Could this be due to off-target effects of this compound?
A3: this compound is a potent and selective ATR inhibitor.[2] However, like all small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. If you suspect off-target effects, consider the following:
-
Concentration Range: Ensure you are using this compound within a concentration range that is relevant to its known IC50 values for sensitive cell lines. High, non-physiological concentrations are more likely to induce off-target effects.
-
Phenotypic Comparison: Compare the observed phenotype with that of other known ATR inhibitors. If the phenotype is unique to this compound, it may suggest off-target activity.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of ATR to see if this reverses the observed cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding density across all wells. Use a multichannel pipette for seeding. | Reduced well-to-well and plate-to-plate variability. |
| Edge Effects | Avoid using the outer wells of the microplate, or ensure they are filled with sterile PBS or media to maintain humidity. | Minimized evaporation and temperature fluctuations, leading to more consistent results. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in DMSO before preparing dilutions in cell culture media. Visually inspect for any precipitation. | Accurate and consistent drug concentrations in all treatment wells. |
| Variable Incubation Times | Use a consistent incubation time for all plates and experiments. | Improved reproducibility of IC50 values. |
Issue 2: Weak or No Inhibition of CHK1 Phosphorylation in Western Blots
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Basal ATR Activity | Co-treat cells with a DNA-damaging agent (e.g., hydroxyurea, UV radiation) to induce replication stress and activate the ATR pathway. | A robust p-CHK1 signal in the control group, making the inhibitory effect of this compound more apparent. |
| Suboptimal Lysate Preparation | Use lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation status. | Prevention of dephosphorylation of CHK1 during sample preparation. |
| Inefficient Protein Transfer | Optimize the Western blot transfer conditions (e.g., transfer time, voltage) for your specific gel and membrane type. | Efficient transfer of proteins to the membrane for accurate detection. |
| Incorrect Antibody Dilution | Perform an antibody titration experiment to determine the optimal dilution for your primary and secondary antibodies. | Strong and specific signal for both p-CHK1 and total CHK1. |
Data Presentation
This compound (M1774) IC50 Values in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Small Cell Lung Cancer | H146 | ~0.1 | 72 hours | [3] |
| Small Cell Lung Cancer | H82 | ~0.05 | 72 hours | [3] |
| Small Cell Lung Cancer | DMS114 | ~0.08 | 72 hours | [3] |
| Prostate Cancer | DU145 | Not specified | 72 hours | [4] |
| Ovarian Cancer | BRCA-mutant xenograft models showed sensitivity | Not applicable (in vivo) | Not applicable | [1] |
| Gastric Cancer | ARID1A-mutant xenograft model showed sensitivity | Not applicable (in vivo) | Not applicable | [1] |
| Non-Small Cell Lung Cancer | ATM-mutant xenograft model showed sensitivity | Not applicable (in vivo) | Not applicable | [1] |
Note: A broad range of antiproliferative activities (from ~20 nM to >1 µM) was observed in a larger cancer cell line panel in vitro, though specific data is not publicly available.[2]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well white, flat-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value using a non-linear regression analysis.
Western Blot for p-CHK1 Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the determined optimal time. To induce ATR activity, you can co-treat with a DNA-damaging agent (e.g., 2 mM Hydroxyurea for the last 2-4 hours of this compound treatment).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Mandatory Visualizations
Caption: ATR Signaling Pathway and this compound's Point of Inhibition.
Caption: General Experimental Workflow for this compound In Vitro Studies.
References
Cell line-specific responses to Tuvusertib treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ATR inhibitor, Tuvusertib (also known as M1774).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by replication stress and DNA damage.[5] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[4][6][7] This abrogation of the ATR-CHK1 signaling pathway leads to the disruption of cell cycle checkpoints (primarily the S and G2/M checkpoints), allowing cells with DNA damage to proceed through the cell cycle.[6][7][8] This ultimately results in increased genomic instability and apoptotic cell death in cancer cells.[6][7][8]
Q2: Why do different cancer cell lines exhibit varying sensitivity to this compound treatment?
A2: The differential sensitivity of cancer cell lines to this compound can be attributed to several factors:
-
Genetic Background: Tumors with mutations in other DNA damage response genes, such as ATM or p53, may be more reliant on the ATR pathway for survival, making them more sensitive to this compound.[8] For instance, TP53 alterations have been associated with molecular responses to this compound.[8]
-
Replication Stress Levels: Cancer cells often have higher intrinsic levels of replication stress due to oncogene-driven proliferation.[8] Cell lines with higher replication stress may be more susceptible to ATR inhibition.
-
Expression of Key Proteins: The expression levels of proteins involved in the DNA damage response and cell cycle control can influence sensitivity. For example, the expression status of SLFN11 has been suggested as a potential biomarker for patient selection, as this compound can reverse chemoresistance in SLFN11-deficient cells.[1]
Q3: What are the expected effects of this compound on the cell cycle?
A3: this compound treatment, particularly in combination with DNA-damaging agents, is expected to cause an override of the S and G2/M checkpoints. This can lead to an accumulation of cells in the G2/M phase, as observed by an increase in markers like Cyclin B1 and phospho-histone H3, followed by entry into mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis.[1]
Troubleshooting Guides
Cell Viability Assays
Issue: Inconsistent or unexpected IC50 values for this compound in our cell line.
-
Possible Cause 1: Cell Line Health and Passage Number.
-
Troubleshooting Tip: Ensure that cells are healthy, free from contamination, and within a low passage number range. High passage numbers can lead to genetic drift and altered drug responses.
-
-
Possible Cause 2: Seeding Density.
-
Troubleshooting Tip: Optimize cell seeding density to ensure cells are in the exponential growth phase during the entire duration of the drug treatment. Over-confluent or sparse cultures can affect viability results.
-
-
Possible Cause 3: Drug Stability and Storage.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the stock solution is stored correctly as per the manufacturer's instructions. This compound is typically dissolved in DMSO.[3]
-
-
Possible Cause 4: Assay Duration.
Western Blot Analysis
Issue: Weak or no signal for phosphorylated CHK1 (p-CHK1) after this compound treatment.
-
Possible Cause 1: Insufficient ATR activation.
-
Troubleshooting Tip: this compound's inhibitory effect on p-CHK1 is best observed when the ATR pathway is activated. Consider pre-treating cells with a DNA-damaging agent (e.g., topoisomerase inhibitors like CPT or SN-38) or an agent that induces replication stress (e.g., hydroxyurea) to stimulate ATR activity before this compound treatment.[1][9]
-
-
Possible Cause 2: Timing of sample collection.
-
Troubleshooting Tip: The inhibition of CHK1 phosphorylation can be rapid. Collect cell lysates at appropriate time points after this compound addition. A common protocol involves pre-treatment with an ATR inhibitor for 1 hour, followed by co-incubation with a DNA-damaging agent for an additional 3 hours.[1][9]
-
-
Possible Cause 3: Sub-optimal antibody or blotting conditions.
-
Troubleshooting Tip: Ensure the primary antibody for p-CHK1 is validated and used at the recommended dilution. Optimize blocking and antibody incubation times. Use appropriate phosphatase inhibitors in your lysis buffer to preserve phosphorylation states.
-
Issue: Increased γH2AX signal after this compound treatment alone.
-
Possible Cause: this compound-induced DNA damage.
-
Explanation: While seemingly counterintuitive for a DNA damage response inhibitor, this compound as a single agent can induce DNA damage and cell death, leading to an increase in γH2AX, a marker of DNA double-strand breaks.[1] This is a plausible biological effect and may not be an experimental artifact.
-
Cell Cycle Analysis
Issue: No significant change in cell cycle distribution after this compound treatment.
-
Possible Cause 1: Asynchronous cell population.
-
Troubleshooting Tip: For more pronounced effects on the cell cycle, consider synchronizing the cells at a specific phase (e.g., G1/S boundary) before this compound treatment.
-
-
Possible Cause 2: Insufficient drug concentration or treatment time.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing cell cycle effects in your specific cell line.
-
-
Possible Cause 3: Analysis in the absence of induced DNA damage.
-
Troubleshooting Tip: The effect of this compound on cell cycle progression is often more dramatic when combined with a DNA-damaging agent. The inhibitor prevents the cell cycle arrest that would normally be induced by the damaging agent.[1]
-
Data Presentation
Table 1: Comparative IC50 Values of ATR Inhibitors in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | This compound (M1774) IC50 (µM) | Ceralasertib IC50 (µM) | Berzosertib IC50 (µM) | Gartisertib IC50 (µM) | Elimusertib IC50 (µM) |
| H146 | ~0.1 | >1 | >1 | <0.1 | <0.1 |
| H82 | ~0.2 | >1 | >1 | <0.1 | <0.1 |
| DMS114 | ~0.1 | >1 | >1 | <0.1 | <0.1 |
Data summarized from a study assessing cell viability after 72 hours of treatment.[1][7][9][10][11]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other ATR inhibitors for 72 hours.[1][9]
-
Assay: After the incubation period, perform the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's protocol (Promega).[1]
-
Data Analysis: Measure luminescence using a microplate reader. Analyze the data using software such as GraphPad Prism to calculate IC50 values.[1]
Western Blotting for ATR Pathway Inhibition
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with the desired concentrations of this compound for 1 hour.
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., 100 nmol/L Camptothecin - CPT) and incubate for an additional 3 hours.[1][9]
-
Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-CHK1 (Ser345), CHK1, γH2AX, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound, a DNA-damaging agent (e.g., 100 nmol/L SN-38), or a combination of both for 24 hours.[1][9]
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., DAPI or Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use software like FlowJo to analyze the cell cycle distribution based on DNA content.[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound in the ATR signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. ATR Targeting [merckgrouponcology.com]
- 6. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel ATR Inhibitor M1774 Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Data from The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 11. The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-target… [ouci.dntb.gov.ua]
Validation & Comparative
A Head-to-Head Comparison of Tuvusertib and Ceralasertib: Efficacy and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent ATR inhibitors, Tuvusertib (M1774) and Ceralasertib (AZD6738). This analysis is supported by preclinical and clinical data to inform ongoing and future research in oncology.
This compound and Ceralasertib are orally bioavailable, selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] By targeting ATR, these inhibitors disrupt the cell's ability to repair DNA damage, leading to synthetic lethality in cancer cells with high levels of replication stress or defects in other DDR pathways.[5][6] This guide summarizes key efficacy data and experimental methodologies to facilitate a comprehensive understanding of these two clinical-stage molecules.
Mechanism of Action: ATR Inhibition
Both this compound and Ceralasertib function by inhibiting the ATR kinase, which plays a pivotal role in the cellular response to DNA replication stress.[3][6] Under conditions of replication stress, single-stranded DNA (ssDNA) is generated, which, coated by Replication Protein A (RPA), activates the ATR pathway.[1] Activated ATR then phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1), initiating cell cycle arrest to allow for DNA repair.[1][4] By inhibiting ATR, this compound and Ceralasertib prevent the phosphorylation of CHK1, abrogating the G2/M cell cycle checkpoint and forcing cells with damaged DNA into mitosis, ultimately leading to cell death.[1][4]
Preclinical Efficacy: A Comparative Look
Head-to-head preclinical studies have demonstrated differences in the in vitro potency of this compound and Ceralasertib.
In Vitro Cell Viability
A study comparing various ATR inhibitors in small cell lung cancer (SCLC) cell lines (H146, H82, and DMS114) found that this compound (M1774) exhibited greater anti-proliferative activity than Ceralasertib.[5][7][8] The half-maximal inhibitory concentration (IC50) values from this study are summarized below.
| Cell Line | This compound (M1774) IC50 (µM)[5] | Ceralasertib (AZD6738) IC50 (µM)[5] |
| H146 | ~0.1 | >1 |
| H82 | ~0.1 | >1 |
| DMS114 | ~0.1 | >1 |
Table 1: Comparative IC50 values of this compound and Ceralasertib in SCLC cell lines after 72 hours of treatment.
Ceralasertib has also been evaluated across a broader range of cancer cell lines, demonstrating potent single-agent activity, particularly in cells with defects in the ATM signaling pathway.[9]
| Cell Line | Cancer Type | Ceralasertib (AZD6738) GI50 (µM)[9] |
| LoVo | Colorectal Cancer | 0.23 |
| HCC1806 | Breast Cancer | 0.45 |
Table 2: Growth Inhibition (GI50) values for Ceralasertib in selected cancer cell lines.
In Vivo Tumor Growth Inhibition
Both this compound and Ceralasertib have demonstrated significant anti-tumor activity in vivo in various xenograft models.
This compound: In a human SCLC H82 xenograft model, the combination of this compound with irinotecan (B1672180) resulted in significant tumor suppression and improved progression-free survival compared to irinotecan alone.[5] this compound has also shown monotherapy activity in preclinical models with DDR pathway gene mutations, such as ATM-mutant non-small cell lung cancer (NSCLC) and ARID1A-mutant gastric cancer xenograft models.[10]
Ceralasertib: As a monotherapy, Ceralasertib has shown dose-dependent tumor growth inhibition in xenograft models, especially those with ATM deficiencies.[11] In combination with chemotherapy agents like carboplatin (B1684641) or PARP inhibitors like olaparib, Ceralasertib has demonstrated synergistic effects, leading to enhanced tumor growth inhibition and even tumor regression in various preclinical models.[2][11]
Clinical Efficacy: Early Phase Trial Insights
Both this compound and Ceralasertib are currently in clinical development, with initial data from Phase I and II trials providing insights into their safety and preliminary efficacy.
This compound: The first-in-human study of this compound (NCT04170153) as a monotherapy in patients with advanced solid tumors established a recommended dose for expansion (RDE) of 180 mg once daily (QD) for 2 weeks on, 1 week off.[12][13][14] In this study, one patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer achieved an unconfirmed partial response, and 27% of patients had stable disease.[12] In a phase Ib trial (NCT04170153) combining this compound with the PARP inhibitor niraparib, preliminary efficacy data showed a 15.6% response rate in evaluable patients with advanced solid tumors.[15]
Ceralasertib: In a Phase I study of Ceralasertib as a monotherapy in advanced solid tumors (NCT02223923), the recommended phase 2 dose was determined to be 160 mg twice daily (BD) for 14 days in a 28-day cycle.[16] The study reported a confirmed partial response rate of 8% and stable disease in 52% of patients.[16] In combination with weekly paclitaxel (B517696) in refractory cancers (NCT02630199), Ceralasertib demonstrated an overall response rate of 25.5%.[17] Another Phase I study combining Ceralasertib with carboplatin in advanced solid tumors also showed preliminary antitumor activity.[18]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate this compound and Ceralasertib.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well white flat-bottom plates at a density of approximately 2,000 cells per well.[5]
-
Drug Treatment: After 24 hours, cells are treated with a range of concentrations of the ATR inhibitor (e.g., this compound or Ceralasertib) for 72 hours.[5]
-
Lysis and Luminescence Measurement: CellTiter-Glo® Reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present.[5]
-
Data Analysis: The luminescent signal is measured using a microplate reader. The IC50 values are calculated by fitting the data to a dose-response curve using software such as GraphPad Prism.[5]
Western Blotting for ATR Pathway Inhibition
This technique is used to detect and quantify specific proteins in a sample, in this case, to assess the inhibition of the ATR signaling pathway.
-
Cell Treatment and Lysis: Cells are treated with the ATR inhibitor for a specified time. To induce replication stress and activate the ATR pathway, cells can be co-treated with a DNA damaging agent like camptothecin (B557342) (CPT).[19] The cells are then lysed to release their protein content.[6]
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[6]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-CHK1, total CHK1, and a loading control like actin or tubulin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[6]
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal, proportional to the amount of protein, is captured by an imaging system.[6]
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a drug in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[4][5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a certain volume, at which point the mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, Ceralasertib alone, combination therapy).[4]
-
Drug Administration: The drugs are administered to the mice according to a specific dosing schedule and route (e.g., oral gavage).[4]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.[4]
-
Endpoint Analysis: At the end of the study, the anti-tumor efficacy is determined by comparing the tumor growth between the different treatment groups. Tumors may also be harvested for pharmacodynamic analysis.[4]
Conclusion
Both this compound and Ceralasertib are promising ATR inhibitors with demonstrated preclinical and early clinical activity. Preclinical data suggests that this compound may have greater in vitro potency in certain cancer cell lines compared to Ceralasertib. However, both drugs show significant anti-tumor effects in vivo, both as monotherapies and in combination with other anti-cancer agents. The ongoing clinical trials for both compounds will be crucial in further defining their therapeutic potential and identifying patient populations most likely to benefit from ATR inhibition. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other DDR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Collection - Data from The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 8. The Novel ATR Inhibitor M1774 Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Head-to-Head Comparison: Tuvusertib vs. Berzosertib in ATR Inhibition
A detailed analysis for researchers and drug development professionals of two leading ATR inhibitors, Tuvusertib and Berzosertib, in the landscape of DNA Damage Response (DDR) targeted therapies.
This compound (M1774) and Berzosertib (M6620/VX-970) are potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the cellular response to DNA replication stress.[1][2] By targeting ATR, these drugs disrupt the DNA damage response in cancer cells, leading to synthetic lethality, particularly in tumors with existing DDR defects. This guide provides an objective comparison of their performance, supported by preclinical and clinical experimental data.
Mechanism of Action: Targeting the ATR Signaling Pathway
Both this compound and Berzosertib are ATP-competitive inhibitors of ATR kinase.[3][4] ATR is a primary sensor of single-stranded DNA (ssDNA) and replication stress, common hallmarks of cancer.[5] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[6] By inhibiting ATR, this compound and Berzosertib block this signaling cascade, leading to the accumulation of DNA damage and ultimately, cancer cell death.[3][4]
Preclinical Performance: A Comparative Look
Direct head-to-head preclinical studies of this compound and Berzosertib are limited. However, a key study by Jo et al. (2024) provides a direct comparison of their in vitro activity in small cell lung cancer (SCLC) cell lines.[1]
In Vitro Activity
The study by Jo et al. (2024) demonstrated that this compound has greater antiproliferative activity than Berzosertib in the H146, H82, and DMS114 SCLC cell lines.[1] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | This compound (M1774) IC50 (µM) | Berzosertib (M6620) IC50 (µM) |
| H146 | ~0.1 | >1 |
| H82 | ~0.2 | >1 |
| DMS114 | ~0.5 | >1 |
| Data from Jo et al., Molecular Cancer Therapeutics, 2024.[1] |
In Vivo Activity
-
This compound: Showed antitumor activity as a monotherapy in an ATM-mutant non-small cell lung cancer (NSCLC) xenograft model and an ARID1A-mutant gastric cancer xenograft model.[7] In combination with the PARP inhibitor niraparib, this compound also demonstrated antitumor activity in a BRCA-mutant high-grade serous ovarian cancer xenograft model.[7] In an H82 SCLC xenograft model, the combination of this compound with irinotecan (B1672180) completely restricted tumor growth.[1]
-
Berzosertib: Has shown synergy in combination with cisplatin (B142131) in patient-derived lung cancer xenografts.[8] It has also been shown to sensitize pancreatic tumor xenografts to gemcitabine-based chemoradiation.[3]
Clinical Data Summary
Both this compound and Berzosertib have undergone extensive clinical evaluation, providing valuable insights into their pharmacokinetic profiles, safety, and preliminary efficacy.
This compound (M1774) Clinical Profile
The first-in-human study of this compound (NCT04170153) established its safety and pharmacokinetic profile as a monotherapy in patients with advanced solid tumors.[7]
| Parameter | Value |
| Administration | Oral |
| Median Tmax | 0.5 - 3.5 hours[7] |
| Mean Elimination Half-life | 1.2 - 5.6 hours[7] |
| Recommended Dose for Expansion (RDE) | 180 mg once daily (2 weeks on/1 week off)[7] |
| Most Common Grade ≥3 Adverse Events | Anemia (36%), neutropenia (7%), lymphopenia (7%)[7] |
| Dose-Limiting Toxicities (DLTs) | Primarily anemia[7] |
| Preliminary Efficacy | One unconfirmed partial response in a patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer.[7] |
Berzosertib (M6620/VX-970) Clinical Profile
Berzosertib has been evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with various chemotherapeutic agents.
| Parameter | Value |
| Administration | Intravenous[2] |
| Terminal Half-life | Approximately 17 hours[1] |
| Recommended Phase II Dose (Monotherapy) | 240 mg/m² once or twice weekly[9] |
| Recommended Phase II Dose (in combination) | Varies depending on the combination agent (e.g., 90 mg/m² with carboplatin)[9] |
| Most Common Grade ≥3 Adverse Events (Monotherapy) | Flushing, nausea, pruritus, headache, infusion-related reactions[9] |
| Most Common Grade ≥3 Adverse Events (in combination) | Myelosuppression (neutropenia, thrombocytopenia, anemia)[9][10] |
| Preliminary Efficacy | Monotherapy: One complete response and stable disease in several patients. Combination therapy has shown partial responses and stable disease in various solid tumors.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and Berzosertib.
Cell Viability Assay (Resazurin Assay)
This protocol is used to determine the cytotoxic effects of the ATR inhibitors.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Berzosertib for 72 hours.[1]
-
Resazurin Addition: After the incubation period, add resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader to determine the percentage of viable cells relative to an untreated control.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a nonlinear regression curve.[1]
Western Blot for Phospho-Chk1 (Ser345)
This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, Chk1.
-
Cell Lysis: Treat cells with the ATR inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total Chk1 or GAPDH) to determine the extent of ATR inhibition.[1]
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound or Berzosertib in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 H82 cells) into the flank of immunodeficient mice.[1]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.[1]
-
Drug Administration: Administer this compound orally or Berzosertib intravenously according to the specified dosing schedule. For combination studies, the timing of administration relative to the other agent is critical.[1][8]
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.[1]
-
Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.[1]
Conclusion
Both this compound and Berzosertib are promising ATR inhibitors with demonstrated preclinical and clinical activity. The available data suggests that this compound may have greater in vitro potency in certain cancer cell lines compared to Berzosertib. This compound offers the convenience of oral administration, while Berzosertib has a longer half-life with its intravenous formulation. The primary dose-limiting toxicity for both agents, particularly in combination with chemotherapy, is myelosuppression. The choice between these two agents in a clinical or research setting will likely depend on the specific cancer type, the combination therapy being considered, and the desired pharmacokinetic profile. Further head-to-head comparative studies, especially in in vivo models, are warranted to more definitively delineate their respective therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-target… [ouci.dntb.gov.ua]
- 6. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
Tuvusertib: A Potent ATR Inhibitor Enhancing Chemotherapeutic Efficacy Through Synergistic Action
For Immediate Release
A comprehensive analysis of preclinical data demonstrates that tuvusertib (formerly M1774), a selective and orally bioavailable ATR inhibitor, exhibits significant synergy with a range of chemotherapy agents, offering a promising new strategy to enhance the efficacy of existing cancer treatments. This guide provides an objective comparison of this compound's performance in combination with various DNA-damaging agents, supported by key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the DNA Damage Response
This compound functions by inhibiting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] In cancer cells, which often have high levels of replication stress, ATR activation is a key survival mechanism.[1] It orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks.[1] By blocking ATR, this compound prevents cancer cells from repairing DNA damage induced by chemotherapy, leading to an accumulation of genomic instability and ultimately, cell death—a concept known as synthetic lethality.[1] The primary downstream effector of ATR is CHK1, and this compound effectively blocks the activation of the ATR-CHK1 checkpoint pathway.[1]
Synergistic Effects with DNA-Damaging Agents
Preclinical studies have demonstrated that this compound acts synergistically with a broad spectrum of clinically used DNA-damaging agents (DDAs). These include topoisomerase I (TOP1) inhibitors, topoisomerase II (TOP2) inhibitors, platinum-based agents, and PARP inhibitors.[1][2] The synergy is achieved at non-cytotoxic doses of this compound, highlighting its potential to enhance the therapeutic window of conventional chemotherapies.[1]
Data Presentation: In Vitro Synergy
The synergistic effect of this compound in combination with various chemotherapy agents has been quantified using cell viability assays and the Combination Index (CI), calculated using the Chou-Talalay method with CompuSyn software. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The data presented below is from studies on small cell lung cancer (SCLC) cell lines, H146 and H82.[1][2]
Table 1: Synergistic Activity of this compound with Chemotherapy Agents in H146 SCLC Cells [1][2]
| Chemotherapy Agent | Chemotherapy Concentration | % Cell Viability (Chemo Alone) | % Cell Viability (Chemo + 40 nM this compound) | Combination Index (CI) |
| SN-38 (TOP1i) | 1 nM | ~95% | ~70% | < 0.5 |
| 3 nM | ~85% | ~40% | < 0.5 | |
| 10 nM | ~60% | ~20% | < 0.5 | |
| Etoposide (TOP2i) | 0.1 µM | ~90% | ~60% | < 0.5 |
| 0.3 µM | ~75% | ~35% | < 0.5 | |
| 1 µM | ~50% | ~15% | < 0.5 | |
| Cisplatin | 1 µM | ~90% | ~65% | < 0.5 |
| 3 µM | ~70% | ~30% | < 0.5 | |
| 10 µM | ~40% | ~10% | < 0.5 | |
| Talazoparib (PARPi) | 10 nM | ~95% | ~75% | < 0.5 |
| 30 nM | ~80% | ~45% | < 0.5 | |
| 100 nM | ~60% | ~25% | < 0.5 |
Table 2: Synergistic Activity of this compound with Chemotherapy Agents in H82 SCLC Cells [1][2]
| Chemotherapy Agent | Chemotherapy Concentration | % Cell Viability (Chemo Alone) | % Cell Viability (Chemo + 20 nM this compound) | Combination Index (CI) |
| SN-38 (TOP1i) | 1 nM | ~90% | ~65% | < 0.5 |
| 3 nM | ~75% | ~35% | < 0.5 | |
| 10 nM | ~50% | ~15% | < 0.5 | |
| Etoposide (TOP2i) | 0.1 µM | ~95% | ~70% | < 0.5 |
| 0.3 µM | ~80% | ~40% | < 0.5 | |
| 1 µM | ~55% | ~20% | < 0.5 | |
| Cisplatin | 1 µM | ~90% | ~70% | < 0.5 |
| 3 µM | ~75% | ~40% | < 0.5 | |
| 10 µM | ~50% | ~15% | < 0.5 | |
| Talazoparib (PARPi) | 10 nM | ~90% | ~70% | < 0.5 |
| 30 nM | ~75% | ~45% | < 0.5 | |
| 100 nM | ~55% | ~25% | < 0.5 |
Mandatory Visualizations
Caption: this compound inhibits the ATR kinase, preventing the phosphorylation of CHK1 and subsequent cell cycle arrest and DNA repair, leading to apoptosis in cancer cells with DNA damage.
References
Cross-validation of Tuvusertib's anti-tumor activity in different labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of Tuvusertib (also known as M1774), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This compound is currently under clinical investigation as both a monotherapy and in combination with other anti-cancer agents for the treatment of various solid tumors.[1][2] This document summarizes key preclinical and clinical findings, offering an objective comparison of this compound's performance with other ATR inhibitors and detailing the experimental protocols utilized in these evaluations.
Mechanism of Action: Targeting the DNA Damage Response
This compound functions by inhibiting the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[2] In many cancer cells, which often have defects in other DNA repair mechanisms, there is a heightened reliance on the ATR signaling pathway for survival, especially under conditions of replication stress.[3] this compound's inhibition of ATR blocks the downstream phosphorylation of Checkpoint Kinase 1 (CHK1), preventing the activation of DNA damage checkpoints. This disruption of DNA damage repair leads to an accumulation of genomic instability, ultimately inducing tumor cell apoptosis.[4][5]
Caption: this compound inhibits the ATR kinase, disrupting DNA repair and cell cycle arrest, leading to tumor cell death.
Preclinical Anti-Tumor Activity: A Comparative In Vitro Analysis
A key study conducted by Jo et al. provides a direct comparison of this compound's in vitro activity against other clinical-stage ATR inhibitors in small-cell lung cancer (SCLC) cell lines.[4][6] The half-maximal inhibitory concentrations (IC50) from this research are summarized below, demonstrating this compound's potent anti-proliferative effects.
| Cell Line | This compound (M1774) IC50 (µM) | Ceralasertib IC50 (µM) | Berzosertib IC50 (µM) | Gartisertib IC50 (µM) | Elimusertib IC50 (µM) |
| H146 | 0.231 | 0.443 | 0.825 | 0.024 | 0.007 |
| H82 | 0.095 | 0.288 | 0.388 | 0.012 | 0.004 |
| DMS114 | 0.233 | 0.421 | 0.541 | 0.022 | 0.006 |
| Data sourced from Jo et al., Molecular Cancer Therapeutics.[6][7] |
As a single agent, this compound suppressed cancer cell viability at nanomolar concentrations.[4][8] The study demonstrated that this compound has greater activity than ceralasertib and berzosertib but is less potent than gartisertib and elimusertib in these SCLC cell lines.[4][6][7]
Experimental Protocol: Cell Viability Assay
The following workflow outlines the methodology used to determine the IC50 values in the comparative study by Jo et al.[6]
Caption: Workflow for determining the in vitro anti-tumor activity of ATR inhibitors.
Detailed Methodology (Jo et al.):
-
Cell Lines: Small-cell lung cancer cell lines H146, H82, and DMS114 were utilized.[6]
-
Treatment: Cells were treated with a range of concentrations of this compound and other ATR inhibitors for 72 hours.[6][7]
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[6][9]
-
Data Analysis: Dose-response curves were generated, and IC50 values were calculated using GraphPad Prism software.[4]
In Vivo Anti-Tumor Activity and Combination Therapies
Preclinical in vivo studies have confirmed this compound's anti-tumor effects, both as a monotherapy and in combination with other agents.[10] As a single agent, this compound has shown pronounced activity in tumor models with specific gene mutations that increase reliance on the ATR pathway for survival.[10][11]
Furthermore, this compound has demonstrated significant synergy when combined with DNA-damaging drugs and other DDR inhibitors.[10] Pronounced tumor growth inhibition and even regression have been observed in preclinical models when this compound is combined with various chemotherapies or targeted DDR pathway inhibitors.[10][11] For instance, in vivo studies have shown that the combination of this compound with the topoisomerase inhibitor irinotecan (B1672180) leads to enhanced tumor suppression.[4]
Clinical Validation and Safety Profile
The first-in-human phase I study of this compound (NCT04170153) in patients with advanced solid tumors established a manageable safety profile.[11][12]
Key Findings from the Phase I Monotherapy Study:
-
Recommended Dose for Expansion (RDE): 180 mg once daily (QD), administered for 2 weeks on followed by a 1-week off-treatment.[11][12]
-
Most Common Grade ≥3 Adverse Events: Anemia (36%), neutropenia (7%), and lymphopenia (7%).[11]
-
Preliminary Efficacy: One patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer achieved an unconfirmed partial response.[12] Fifteen other patients (27%) had stable disease.[11]
Clinical trials are ongoing to further evaluate this compound as a monotherapy and in combination with other therapies, including the PARP inhibitor niraparib, the ATM inhibitor lartesertib, and various chemotherapy and immunotherapy agents.[1][13]
Conclusion
This compound is a potent ATR inhibitor with significant anti-tumor activity demonstrated in both preclinical models and early clinical trials. Head-to-head preclinical comparisons with other ATR inhibitors highlight its efficacy. The synergistic effects of this compound with DNA-damaging agents and other DDR inhibitors present a promising strategy to enhance anti-cancer therapies. Ongoing clinical research will further delineate the therapeutic potential of this compound across a range of solid tumors.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ATR Targeting [merckgrouponcology.com]
- 3. benchchem.com [benchchem.com]
- 4. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel ATR Inhibitor M1774 Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-target… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Tuvusertib's Selectivity for ATR Kinase: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Tuvusertib (also known as M1774) is an orally available, potent, and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, ATR activation is a key survival mechanism.[1] Inhibition of ATR by this compound disrupts DNA damage repair, leading to the accumulation of DNA damage and ultimately, tumor cell apoptosis.[3] This guide provides a comparative overview of this compound's selectivity for ATR over other closely related kinases in the Phosphoinositide 3-kinase-related kinase (PIKK) family, namely ATM, DNA-PKcs, and mTOR, based on available preclinical data.
Quantitative Comparison of Kinase Inhibition
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index, minimizing off-target effects. While this compound is characterized as a selective ATR inhibitor, specific public data quantifying its inhibitory activity (IC50 or Ki values) against other PIKK family kinases (ATM, DNA-PKcs, mTOR) is limited. The available data indicates a high potency for ATR.
| Kinase | This compound (M1774) IC50/Ki | Other ATR Inhibitors (for context) |
| ATR | Ki < 1 µM[4] | Berzosertib (VE-822): IC50 = 13 nM |
| ATM | Data not publicly available | Berzosertib (VE-822): IC50 > 2,000 nM |
| DNA-PKcs | Data not publicly available | Berzosertib (VE-822): IC50 > 2,000 nM |
| mTOR | Data not publicly available | Berzosertib (VE-822): IC50 > 2,000 nM |
Note: IC50 and Ki values are dependent on specific assay conditions and should be compared with caution across different studies.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the PIKK family signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: PIKK family signaling in response to DNA damage.
Caption: Workflow for a biochemical kinase selectivity assay.
Experimental Protocols
The determination of kinase inhibitor selectivity involves a series of biochemical and cell-based assays. Below are detailed methodologies representative of those used in the field.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
1. Reagents and Materials:
-
Purified recombinant human kinases (ATR, ATM, DNA-PKcs, mTOR)
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
This compound (or test compound) serially diluted in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection or phospho-specific antibodies for fluorescence-based detection)
-
Microplates (e.g., 384-well)
2. Procedure:
-
Compound Plating: A serial dilution of this compound is prepared and dispensed into the wells of a microplate.
-
Kinase Reaction: The purified kinase and its specific substrate are added to the wells containing the compound and incubated for a short period.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase activity inhibition is calculated relative to a vehicle control (DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
Cell-Based ATR Pathway Inhibition Assay (Western Blot)
This assay confirms the on-target activity of the inhibitor in a cellular context by measuring the phosphorylation of a downstream target of ATR.
1. Reagents and Materials:
-
Cancer cell line (e.g., H146 small cell lung cancer)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Camptothecin (CPT) or Hydroxyurea) to induce replication stress
-
This compound serially diluted in DMSO
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-CHK1, anti-CHK1, anti-γH2AX)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
2. Procedure:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency. The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induction of DNA Damage: A DNA damaging agent is added to the culture medium to activate the ATR pathway, and the cells are incubated for an additional period (e.g., 3 hours).[5]
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies against the phosphorylated and total forms of ATR targets (e.g., CHK1). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels to determine the extent of pathway inhibition at different this compound concentrations.
Conclusion
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.icr.ac.uk]
- 4. abmole.com [abmole.com]
- 5. aacrjournals.org [aacrjournals.org]
Tuvusertib: A Comparative Analysis of its Anti-Cancer Effects Across Different Malignancies
For Immediate Release
[City, State] – [Date] – Tuvusertib (formerly M1774), a potent and selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, has demonstrated significant anti-tumor activity in both preclinical models and early-phase clinical trials across a range of cancer types. This guide provides a comprehensive comparative analysis of this compound's efficacy, detailing its mechanism of action, and presenting supporting experimental data for researchers, scientists, and drug development professionals.
This compound's primary mechanism of action is the inhibition of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] By blocking ATR, this compound prevents cancer cells from repairing DNA damage, leading to the accumulation of genomic instability and ultimately, apoptotic cell death.[1] This approach is particularly promising in tumors with existing defects in other DDR pathways, creating a synthetic lethal vulnerability.
Preclinical Efficacy of this compound Monotherapy
Preclinical studies have established the foundational evidence for this compound's anti-cancer activity in various cancer models, particularly those with specific genetic mutations that render them more susceptible to ATR inhibition.
Non-Small Cell Lung Cancer (NSCLC)
In an ATM-mutant NSCLC xenograft model (NCI-H23), this compound demonstrated notable anti-tumor activity.[2] Tumors with mutations in the ATM gene, another key player in the DDR pathway, are particularly reliant on ATR for survival, making them prime targets for this compound.
Gastric Cancer
A xenograft model of ARID1A-mutant gastric cancer (SNU-601) also showed sensitivity to this compound.[2] ARID1A is a tumor suppressor gene, and its loss is implicated in various cancers. The positive response in this model suggests that ARID1A deficiency could be a predictive biomarker for this compound's efficacy.
High-Grade Serous Ovarian Cancer
This compound has also been evaluated in xenograft models of BRCA-mutant high-grade serous ovarian cancer, where it exhibited anti-tumor activity both as a monotherapy and in combination with PARP inhibitors.[3] This is significant as BRCA mutations also impair DNA repair, creating a synthetic lethal relationship with ATR inhibition.
Small Cell Lung Cancer (SCLC)
In preclinical SCLC cell lines (H146, H82, and DMS114), this compound suppressed cancer cell viability at nanomolar concentrations.[1] As a monotherapy, it showed greater activity than the ATR inhibitors ceralasertib and berzosertib in these cell lines.[1]
Table 1: Comparative Preclinical Efficacy of this compound Monotherapy
| Cancer Type | Preclinical Model | Key Genetic Mutation | Observed Effect | Reference |
| Non-Small Cell Lung Cancer | Xenograft (NCI-H23) | ATM-mutant | Anti-tumor activity | [2] |
| Gastric Cancer | Xenograft (SNU-601) | ARID1A-mutant | Anti-tumor activity | [2] |
| High-Grade Serous Ovarian Cancer | Xenograft | BRCA-mutant | Anti-tumor activity | [3] |
| Small Cell Lung Cancer | Cell Lines (H146, H82, DMS114) | Not Specified | Suppression of cell viability | [1] |
Clinical Efficacy of this compound
The first-in-human phase I clinical trial (NCT04170153) of this compound as a monotherapy enrolled 55 patients with various advanced solid tumors.[2][4] The study demonstrated a manageable safety profile and early signs of clinical activity.[2][4]
Notably, one patient with platinum- and PARP inhibitor-resistant, BRCA wild-type ovarian cancer achieved an unconfirmed partial response.[2][4] Furthermore, 15 out of 55 patients (27%) experienced stable disease.[2] Molecular responses, defined as a significant reduction in circulating tumor DNA, were observed and were more frequent in patients with ovarian, prostate, and breast cancer.[2] These responses were also associated with mutations in DDR-related genes such as ARID1A, ATRX, and DAXX, suggesting their potential as predictive biomarkers.[2][4]
A separate phase I trial investigating this compound in combination with the PARP inhibitor niraparib (B1663559) showed encouraging results, particularly in advanced ovarian cancer. In a heavily pre-treated patient population, the overall response rate was 19%, with a more pronounced response rate of 38% in patients with advanced ovarian cancer.
Table 2: Clinical Efficacy of this compound
| Cancer Type | Treatment Setting | Key Efficacy Metric | Response Rate | Reference |
| Advanced Solid Tumors | Monotherapy (NCT04170153) | Partial Response (unconfirmed) | 1/55 patients | [2][4] |
| Advanced Solid Tumors | Monotherapy (NCT04170153) | Stable Disease | 27% | [2] |
| Advanced Ovarian Cancer | Combination with Niraparib | Overall Response Rate | 38% | |
| Advanced Solid Tumors | Combination with Niraparib | Overall Response Rate | 19% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for preclinical xenograft studies.
Caption: Mechanism of action of this compound in the ATR signaling pathway.
Caption: General workflow for preclinical xenograft studies of this compound.
Experimental Protocols
Preclinical Xenograft Studies
-
Cell Lines and Animal Models:
-
Tumor Implantation:
-
5 x 10^6 cells were injected subcutaneously into the right flank of the mice, usually in a mixture of PBS and Matrigel.[1]
-
-
Treatment:
-
Treatment was initiated when tumors reached a specified volume.
-
This compound was administered orally. In the SCLC xenograft model in combination with irinotecan, this compound was given at a dose of 15 mg/kg once weekly.[1]
-
-
Efficacy Assessment:
-
Tumor volumes and body weights were measured regularly.
-
Efficacy was determined by comparing the tumor growth in the treated group to the vehicle control group.
-
Patient-Derived Organoid (PDO) Studies
-
Organoid Establishment:
-
Drug Response Assay:
-
Organoids were seeded in 384-well plates.
-
After 48 hours, media containing this compound (at non-cytotoxic low concentrations of 20-40 nmol/L) and/or other DNA damaging agents were added and incubated for 72 hours.[1]
-
The viability of the organoids was quantified using a luminescent cell viability assay (e.g., CellTiter-Glo).[1]
-
Conclusion
This compound is a promising ATR inhibitor with demonstrated anti-cancer activity across multiple tumor types in both preclinical and early clinical settings. Its efficacy appears to be particularly pronounced in tumors with underlying DNA damage response deficiencies, such as mutations in ATM, ARID1A, and BRCA. Ongoing and future clinical trials will be crucial to further define the specific patient populations most likely to benefit from this compound, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this guide underscore the potential of this compound as a valuable addition to the armamentarium of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tuvusertib in a Research Environment
Ensuring the proper disposal of investigational drugs like Tuvusertib is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposing of potent chemical compounds is paramount. While specific disposal instructions for this compound are not extensively detailed in publicly available safety data sheets, a comprehensive approach based on general guidelines for antineoplastic and hazardous research chemicals provides a clear path forward.
A material safety data sheet for this compound indicates it is not classified as a hazardous substance or mixture.[1] However, as an investigational drug and a potent ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor, it is prudent to handle and dispose of this compound with the same precautions as other antineoplastic agents to minimize exposure and environmental contamination.[2]
Key Handling and Storage Information
Before disposal, proper handling and storage are essential to maintain the integrity of the compound and the safety of laboratory personnel.
| Parameter | Recommendation | Source |
| Storage (Powder) | -20°C for 12 months; 4°C for 6 months | Probechem |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 6 months | Probechem |
| Intended Use | For research use only, not for human or veterinary use.[1] | AbMole BioScience |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including gloves, lab coat, and eye protection, should be worn. For procedures with a risk of aerosolization, additional respiratory protection may be necessary. | General Laboratory Practice |
This compound Disposal Workflow
The following diagram outlines the recommended step-by-step process for the safe disposal of this compound waste, from initial waste generation to final removal by a certified hazardous waste vendor. This workflow is designed to ensure compliance with general laboratory safety standards for chemical waste.
Detailed Disposal Procedures
The proper disposal of this compound should follow the guidelines for antineoplastic and other hazardous drugs.[3]
1. Waste Segregation:
-
Solid Waste: This includes contaminated personal protective equipment (gloves, lab coats), empty vials, and other lab supplies. These should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, leak-proof container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
2. Waste Containment and Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical (this compound).
-
Follow your institution's specific labeling requirements, which may include the date, researcher's name, and concentration.
3. Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general lab traffic.
4. Final Disposal:
-
It is recommended that this compound waste be disposed of via incineration through a licensed hazardous waste management company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will ensure compliance with all federal, state, and local regulations.[3][4]
Note on Decontamination: There is no single universally accepted method for the chemical deactivation of all antineoplastic agents.[3] Therefore, physical removal and proper disposal are the most reliable methods. All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated with an appropriate cleaning agent.
By following these procedures, research facilities can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Essential Safety and Operational Guide for Handling Tuvusertib
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of Tuvusertib, an ATR inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Personal Protective Equipment (PPE)
Given that this compound is a potent, orally active ATR inhibitor, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is strongly recommended for all handling procedures. |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield must be worn when there is a potential for splashes. |
| Body Protection | Lab Coat/Protective Gown | A disposable, back-closing gown made of a low-lint, impervious material should be worn. The gown's cuffs should be tucked under the outer glove. |
| Respiratory Protection | Respirator | A fit-tested N95 respirator or higher should be used when handling the powder form of this compound outside of a containment system. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risk.
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Transport the unopened package to a designated handling area, such as a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC).
-
Wear a single pair of chemical-resistant gloves during unpacking.
-
-
Preparation and Weighing:
-
All handling of powdered this compound must be performed within a CVE or a Class II BSC to prevent aerosolization.
-
Wear two pairs of chemical-resistant gloves, a protective gown, and eye/face protection.
-
Use a fit-tested N95 respirator if a CVE or BSC is not available.
-
-
Dissolution and Aliquoting:
-
When preparing solutions, work within a CVE or BSC.
-
Use a closed-system drug-transfer device (CSTD) if available to minimize spills and aerosols.
-
Wear double chemical-resistant gloves, a protective gown, and eye/face protection.
-
-
Administration (Research Setting):
-
When administering this compound to animals, do so in a well-ventilated area or a ventilated enclosure.
-
Continue to wear appropriate PPE, including double gloves, a gown, and eye protection.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Isolate the spill area.
-
Don the appropriate PPE, including a respirator, before cleaning the spill.
-
Use a spill kit designed for hazardous drugs. Absorb liquids with an appropriate absorbent material and collect all contaminated materials in a designated hazardous waste container.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. This includes contaminated PPE and labware. |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not dispose of down the drain. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
This compound Mechanism of Action: ATR Signaling Pathway
This compound is a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that forms at sites of DNA damage and replication stress.[1][2][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, including Chk1, leading to the disruption of cell cycle checkpoints, inhibition of DNA repair, and ultimately, tumor cell apoptosis.[1][4]
Caption: this compound inhibits the ATR kinase, a key regulator of the DNA damage response.
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for handling this compound in a laboratory setting, from receiving the compound to the final disposal of waste.
Caption: A procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
